molecular formula C22H21FN6O5 B10856589 BWC0977

BWC0977

カタログ番号: B10856589
分子量: 468.4 g/mol
InChIキー: MKICNOUBIXXGPQ-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BWC0977 is a useful research compound. Its molecular formula is C22H21FN6O5 and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H21FN6O5

分子量

468.4 g/mol

IUPAC名

6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m1/s1

InChIキー

MKICNOUBIXXGPQ-CYBMUJFWSA-N

異性体SMILES

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNC[C@@H]3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5

正規SMILES

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNCC3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5

製品の起源

United States

Foundational & Exploratory

BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics with distinct mechanisms of action. BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) that circumvents existing resistance mechanisms by dually targeting DNA gyrase (GyrA) and topoisomerase IV (TopoIV), essential enzymes for bacterial DNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The data presented herein underscore the potential of this compound as a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, leading to the induction of the SOS DNA damage response and subsequent cell death.[4] Computational modeling and enzymatic assays have identified key interactions between this compound and specific residues within the GyrA subunit, including M120, D82, and R121.[4] This distinct binding mode is crucial for its activity against fluoroquinolone-resistant strains.

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase (GyrA/GyrB) This compound->Gyrase Inhibition TopoIV Topoisomerase IV (ParC/ParE) This compound->TopoIV Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Enables SSB Single-Strand DNA Breaks Gyrase->SSB TopoIV->DNA_Replication Enables TopoIV->SSB SOS SOS Response SSB->SOS Induces Cell_Death Bacterial Cell Death SOS->Cell_Death Leads to

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including priority pathogens identified by the World Health Organization. Notably, it retains its activity against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.

Minimum Inhibitory Concentration (MIC)

The MIC90 of this compound against a global panel of multidrug-resistant Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens ranges from 0.03 to 2 µg/mL. Specific MIC values against key pathogens are summarized in the table below.

PathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacillus anthracis0.001-0.0150.0040.004
Escherichia coli (MDR)--0.5
Pseudomonas aeruginosa (MDR)---
Acinetobacter baumannii (MDR)---
Klebsiella pneumoniae (MDR)---
Staphylococcus aureus (MRSA)---
Data for some MDR strains are not publicly available in full detail.
Resistance Frequency

Spontaneous resistance to this compound occurs at a very low frequency. Studies attempting to generate resistant mutants of Escherichia coli and other Gram-negative organisms through single-step methods did not yield any mutants. While serial passage experiments resulted in a shift in MIC, sequencing of the resistant isolates revealed no mutations in the target genes (gyrA and parC), suggesting a non-target-based mechanism of resistance.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in various rodent infection models, including thigh and lung infection models.

Animal Models of Infection

In a neutropenic murine thigh infection model challenged with P. aeruginosa, this compound exhibited a dose-dependent reduction in bacterial burden. Furthermore, in a murine model of inhalational tularemia caused by Francisella tularensis, this compound treatment resulted in 100% survival, which was statistically superior to ciprofloxacin.

Animal ModelPathogenTreatmentOutcome
Neutropenic Murine ThighP. aeruginosaThis compound (dose-ranging)Dose-dependent reduction in CFU/g
Inhalational Murine TularemiaF. tularensisThis compound100% survival
Inhalational Murine TularemiaCiprofloxacin60% survival
Inhalational Murine TularemiaGentamicin90-100% survival
Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma. A Phase 1 clinical trial (NCT05088421) in healthy volunteers demonstrated that single ascending intravenous doses of this compound were safe and well-tolerated, with dose-proportional exposures. This compound is also being developed in an oral formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (DMSO) Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in CAMHB Prep_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination.
In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This model is used to assess the in vivo efficacy and pharmacodynamics of this compound.

Protocol:

  • Render female BALB/c mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Two hours prior to infection, administer the appropriate dose of this compound subcutaneously.

  • Infect the mice intramuscularly in the thigh with a clinical isolate of a target pathogen (e.g., P. aeruginosa).

  • At various time points post-infection (e.g., 2, 8, 14, 26 hours), euthanize cohorts of mice.

  • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

  • Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial density in treated groups to a control group to determine the efficacy of this compound.

Murine_Thigh_Infection_Model Start Start Induce_Neutropenia Induce Neutropenia in Mice Start->Induce_Neutropenia Administer_Drug Administer this compound (Subcutaneous) Induce_Neutropenia->Administer_Drug Infect_Thigh Intramuscular Infection of Thigh Administer_Drug->Infect_Thigh Time_Points Euthanize at Defined Time Points Infect_Thigh->Time_Points Harvest_Thigh Harvest and Homogenize Thigh Muscle Time_Points->Harvest_Thigh Determine_CFU Determine Bacterial Load (CFU/g) Harvest_Thigh->Determine_CFU Analyze Analyze Data and Compare to Control Determine_CFU->Analyze End End Analyze->End

References

BWC0977: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism confers potent activity against a wide range of multidrug-resistant (MDR) pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), and is associated with a low frequency of resistance development.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics with new mechanisms of action.[4] this compound emerges as a promising clinical candidate, demonstrating efficacy against a global panel of MDR Gram-negative and Gram-positive bacteria, including strains resistant to fluoroquinolones, carbapenems, and colistin. This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Preclinical studies and a Phase 1 clinical trial have indicated a favorable safety and tolerability profile.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the essential functions of two type II topoisomerases:

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting both enzymes, this compound effectively halts DNA replication and segregation, leading to bacterial cell death. Computational studies and experimental data suggest that this compound interacts with key residues in the GyrA subunit of DNA gyrase, such as M120, D82, and R121. Notably, this compound is reported to stabilize single-strand DNA breaks, a mechanism distinct from fluoroquinolones which stabilize double-strand breaks.

Below is a diagram illustrating the dual-targeting mechanism of this compound.

BWC0977_Mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation Catalyzes Replication_Transcription DNA Replication & Transcription Supercoiling->Replication_Transcription Cell_Division Cell Division Decatenation->Cell_Division Bacterial_Cell_Death Bacterial Cell Death Replication_Transcription->Bacterial_Cell_Death Blocked Cell_Division->Bacterial_Cell_Death Blocked

Dual inhibition of DNA gyrase and topoisomerase IV by this compound.

Quantitative Data

Minimum Inhibitory Concentration (MIC)

This compound has demonstrated potent antibacterial activity against a wide array of clinical isolates. The following tables summarize the MIC90 (the concentration at which 90% of isolates are inhibited) and median MIC values for this compound against key pathogens.

Table 1: MIC90 of this compound Against Gram-Negative Bacteria

OrganismMIC90 (µg/mL)
Acinetobacter baumannii1
Pseudomonas aeruginosa1
Escherichia coli0.5
Klebsiella pneumoniae2
Enterobacter cloacae2
Stenotrophomonas maltophilia0.25
Citrobacter spp.1
Proteus spp.0.5
Morganella morganii1
Serratia marcescens1
Neisseria gonorrhoeae-

Table 2: MIC90 of this compound Against Gram-Positive Bacteria

OrganismMIC90 (µg/mL)
Staphylococcus aureus0.03
Enterococcus faecalis/faecium0.06
Streptococcus pneumoniae0.03
Streptococcus pyogenes0.03
Coagulase-negative Staphylococci0.03
Enzyme Inhibition (IC50)

This compound exhibits equipotent, nanomolar inhibition of both DNA gyrase and topoisomerase IV across various bacterial species. While specific IC50 values from publicly available literature are limited, the potent dual-inhibition is a key characteristic of this compound.

Table 3: this compound IC50 Values Against DNA Gyrase and Topoisomerase IV

OrganismEnzymeIC50 (nM)
Escherichia coliDNA GyraseNot Reported
Escherichia coliTopoisomerase IVNot Reported
Staphylococcus aureusDNA GyraseNot Reported
Staphylococcus aureusTopoisomerase IVNot Reported
Pseudomonas aeruginosaDNA GyraseNot Reported
Pseudomonas aeruginosaTopoisomerase IVNot Reported
Acinetobacter baumanniiDNA GyraseNot Reported
Acinetobacter baumanniiTopoisomerase IVNot Reported
Klebsiella pneumoniaeDNA GyraseNot Reported
Klebsiella pneumoniaeTopoisomerase IVNot Reported

Note: While specific values are not consistently reported in the reviewed literature, sources confirm nanomolar potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of bacterial topoisomerases like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Grow bacterial culture to logarithmic phase Inoculation Inoculate microplate wells with bacteria and compound dilutions Bacterial_Culture->Inoculation Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for turbidity or measure OD600 Incubation->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains

  • This compound stock solution (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies and suspend them in saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Compound Dilutions:

    • Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Workflow for DNA Gyrase Supercoiling Assay

Supercoiling_Workflow cluster_reaction Reaction Setup cluster_termination Termination & Analysis Incubate_Compound Pre-incubate DNA gyrase with this compound Add_Substrate Add relaxed pBR322 DNA and ATP to initiate reaction Incubate_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction with SDS and Proteinase K Incubate_Reaction->Stop_Reaction Gel_Electrophoresis Separate DNA topoisomers on an agarose gel Stop_Reaction->Gel_Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV light Gel_Electrophoresis->Visualize Quantify Quantify band intensity to determine IC50 Visualize->Quantify

Workflow for the DNA gyrase supercoiling inhibition assay.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed pBR322 DNA

  • Gyrase assay buffer (containing ATP)

  • This compound

  • SDS and Proteinase K

  • Agarose gel electrophoresis system

  • Ethidium bromide

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the gyrase assay buffer, purified DNA gyrase, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add relaxed pBR322 DNA to the mixture to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Terminate Reaction:

    • Stop the reaction by adding a solution of SDS and Proteinase K.

    • Incubate at 37°C for 30 minutes to digest the enzyme.

  • Analysis:

    • Add loading dye to the samples and load them onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC50 is the concentration of this compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles and the inhibition of this process by this compound.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Topoisomerase IV assay buffer (containing ATP)

  • This compound

  • SDS and Proteinase K

  • Agarose gel electrophoresis system

  • Ethidium bromide

Procedure:

  • Reaction Setup:

    • Combine the topoisomerase IV assay buffer, purified topoisomerase IV, and different concentrations of this compound in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add kDNA to the mixture to start the decatenation reaction.

    • Incubate at 37°C for 30 minutes.

  • Terminate Reaction:

    • Stop the reaction by adding a solution of SDS and Proteinase K.

  • Analysis:

    • Add loading dye and run the samples on a 1% agarose gel.

    • Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

    • Stain the gel with ethidium bromide and visualize.

    • Inhibition is observed as a decrease in the amount of decatenated DNA. The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.

DNA Cleavage Assay

This assay determines if this compound stabilizes the cleavage complex formed between the topoisomerase and DNA.

Materials:

  • Purified DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (without ATP for gyrase cleavage)

  • This compound

  • SDS and Proteinase K

  • Agarose gel electrophoresis system

  • Ethidium bromide

Procedure:

  • Reaction Setup:

    • Incubate the enzyme (gyrase or topoisomerase IV) with supercoiled plasmid DNA and varying concentrations of this compound in the appropriate assay buffer.

  • Induce Cleavage Complex Trapping:

    • After incubation (e.g., 60 minutes at 37°C for S. aureus gyrase), add SDS and Proteinase K to trap the covalent enzyme-DNA complex.

    • Incubate for a further 30 minutes at 37°C.

  • Analysis:

    • Run the samples on a 1% agarose gel.

    • The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.

    • The amount of linear DNA is quantified to determine the concentration of this compound required to induce cleavage.

Conclusion

This compound is a promising novel antibacterial agent with a potent dual-targeting mechanism of action against DNA gyrase and topoisomerase IV. Its broad spectrum of activity against clinically important MDR pathogens, coupled with a low propensity for resistance development, makes it a valuable candidate for addressing the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this and other novel bacterial topoisomerase inhibitors.

References

The Discovery and Development of BWC0977: A Novel Broad-Spectrum Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a novel bacterial topoisomerase inhibitor (NBTI), it targets both DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication.[1] This dual-targeting mechanism contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies in rodent models of infection have demonstrated the efficacy of this compound, and a Phase 1 clinical trial in healthy volunteers has indicated that the drug is safe and well-tolerated.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. There is an urgent need for the development of new antibiotics with novel mechanisms of action to combat infections caused by MDR bacteria. This compound has emerged as a promising clinical candidate to address this unmet medical need.[1] It is a potent, intravenous broad-spectrum antibiotic with the potential for oral administration.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial DNA replication through the dual targeting of DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

It is hypothesized that the DNA damage caused by this compound induces the bacterial SOS response, a global response to DNA damage that includes the upregulation of a series of genes involved in DNA repair, mutagenesis, and cell division.

Signaling Pathway Diagram

BWC0977_Mechanism_of_Action This compound Mechanism of Action and SOS Response Induction cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms Topo_IV->Cleavage_Complex Forms DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Leads to SOS_Response SOS Response Activation DSB->SOS_Response Induces Cell_Death Bacterial Cell Death DSB->Cell_Death SOS_Response->Cell_Death

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically important pathogens. The minimum inhibitory concentration (MIC) values have been determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.

MIC90 Data
PathogenMIC90 (µg/mL)
Acinetobacter baumannii1
Pseudomonas aeruginosa1
Escherichia coli0.5
Klebsiella pneumoniae2
Enterobacter cloacae2
Stenotrophomonas maltophilia0.25
Citrobacter spp.1
Proteus spp.0.5
Morganella morganii1
Serratia marcescens2
Neisseria gonorrhoeae-

Data sourced from IHMA clinical isolates collected in 2016-2019.

Preclinical Development

The efficacy of this compound has been evaluated in several preclinical animal models of infection, including murine thigh, lung, and urinary tract infection models.

Experimental Protocols
  • Animal Model: Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., P. aeruginosa NCTC 13921).

  • Treatment: this compound is administered subcutaneously at various dosing regimens (e.g., single dose, fractionated doses).

  • Endpoint: At predetermined time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g). The efficacy is assessed by the reduction in bacterial count compared to untreated controls.

  • Animal Model: C3H/HeN mice (normal and diabetic models) are used.

  • Infection: Mice are transurethrally inoculated with a uropathogenic bacterial strain (e.g., E. coli ST131 H30Rx).

  • Treatment: this compound is administered orally (e.g., by gavage) twice daily for a specified duration.

  • Endpoint: Bacterial burden is assessed in the urine, bladder, and kidneys by quantitative culture (CFU/mL or CFU/g).

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound follows a two-compartment model with linear clearance. The determined pharmacokinetic/pharmacodynamic (PK/PD) index for efficacy in the murine thigh infection model is the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).

ParameterValue
Absorption rate constant (ka)18 h⁻¹
Total clearance (CL)0.1 L/h
Volume of distribution (Vd)0.03 L
Central to peripheral rate constant (k12)0.4 h⁻¹
Peripheral to central rate constant (k21)0.6 h⁻¹

Data from a 2-compartment model fit for PK/PD analysis in the murine thigh infection model.

Preclinical Experimental Workflow

Preclinical_Workflow Preclinical Development Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Models) cluster_analysis Data Analysis and Modeling MIC MIC Determination (CLSI Guidelines) Thigh_Model Neutropenic Murine Thigh Infection Model MIC->Thigh_Model Informs Dosing UTI_Model Murine Urinary Tract Infection Model MIC->UTI_Model Informs Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Thigh_Model->PK_PD UTI_Model->PK_PD PK_Model Two-Compartment PK Model PK_PD->PK_Model fAUC_MIC Determine Efficacy Driver (fAUC/MIC) PK_Model->fAUC_MIC

Caption: Workflow for the preclinical evaluation of this compound.

Clinical Development

This compound has successfully completed a Phase 1 clinical trial (NCT05088421) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.

Phase 1 Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial. Healthy adult subjects received intravenous infusions of this compound or placebo.

Clinical Pharmacokinetics

The Phase 1 study demonstrated that this compound exhibits dose-proportional exposures.

Dose (mg)Cmax (µg/mL)AUC (µg*h/mL)
120~5~20
240~10~40
480~20~80
720~30~120
1050~45~180

Approximate values based on graphical data from the single-ascending dose study in healthy volunteers.

Safety and Tolerability

In the Phase 1 trial, single-ascending doses of intravenously administered this compound were found to be safe and well-tolerated.

Clinical Development Workflow

Clinical_Development_Workflow Clinical Development Workflow for this compound Preclinical Preclinical Studies (In Vitro & In Vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trial (NCT05088421) - Safety & Tolerability - Pharmacokinetics IND->Phase1 Phase2 Phase 2 Clinical Trials (Planned) - Efficacy in Patients Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Future) - Pivotal Efficacy & Safety Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA

Caption: Phased approach for the clinical development of this compound.

Conclusion

This compound is a promising novel antibiotic with a dual mechanism of action and a broad spectrum of activity against challenging MDR pathogens. The successful completion of preclinical studies and a Phase 1 clinical trial supports its continued development for the treatment of serious bacterial infections. Further clinical studies are warranted to establish the efficacy and safety of this compound in patient populations.

References

BWC0977: A Novel Dual-Target Inhibitor for the Treatment of Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. BWC0977 is a novel, broad-spectrum antibacterial agent in clinical development, designed to address this critical unmet need. As a novel bacterial topoisomerase inhibitor (NBTI), this compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated significant in vitro and in vivo efficacy, and a Phase 1 clinical trial has indicated that this compound is safe and well-tolerated in healthy volunteers.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical and early clinical development of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to irreparable double-strand breaks in the bacterial chromosome and subsequent cell death. Notably, this mechanism is distinct from that of fluoroquinolones, which allows this compound to retain activity against fluoroquinolone-resistant strains.

BWC0977_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA_Replication Enables Topo_IV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

This compound dual-targeting mechanism of action.

In Vitro Activity

The in vitro potency of this compound has been evaluated against a broad panel of clinical isolates, including many with multidrug-resistant phenotypes.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-negative and Gram-positive pathogens.

PathogenNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli>10000.015 - 40.060.12
Klebsiella pneumoniae>10000.015 - 80.060.25
Acinetobacter baumannii>5000.015 - 40.120.5
Pseudomonas aeruginosa>5000.06 - 80.52
Staphylococcus aureus (MSSA)>2000.008 - 0.120.0150.03
Staphylococcus aureus (MRSA)>2000.008 - 0.120.0150.03
Enterococcus faecalis>1000.03 - 0.50.120.25
Enterococcus faecium>1000.03 - 0.50.120.25

Data compiled from published studies.

Enzyme Inhibition Data

The inhibitory activity of this compound against its target enzymes from various bacterial species is presented below.

EnzymeOrganismIC50 (nM)
DNA GyraseEscherichia coli4
Topoisomerase IVEscherichia coli10
DNA GyrasePseudomonas aeruginosa9
Topoisomerase IVPseudomonas aeruginosa71
DNA GyraseStaphylococcus aureus10
Topoisomerase IVStaphylococcus aureus95

Data sourced from Bugworks Research presentations.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various preclinical models of infection.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents. This compound has shown dose-dependent bacterial reduction in this model against a range of pathogens.

Murine Lung Infection Model

To assess its potential for treating respiratory infections, this compound was evaluated in a murine model of lung infection, where it also demonstrated significant efficacy.

Experimental Protocols

In Vitro Susceptibility Testing

MIC_Workflow start Start prep_bacterial Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_bacterial inoculate Inoculate Plates with Bacterial Suspension prep_bacterial->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of this compound prep_plates->inoculate incubate Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

MICs were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guideline M07.

  • Preparation of this compound Stock Solution: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Serial two-fold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Bacterial Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted this compound were inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

In Vivo Efficacy Models

Murine_Infection_Model_Workflow start Start neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) start->neutropenia infection Infect Mice with Pathogen (Thigh or Lung) neutropenia->infection treatment Administer this compound (Varying Doses and Regimens) infection->treatment euthanasia Euthanize Mice at Pre-determined Time Points treatment->euthanasia tissue_harvest Harvest Target Tissue (Thigh or Lungs) euthanasia->tissue_harvest homogenize Homogenize Tissue tissue_harvest->homogenize plate Plate Serial Dilutions of Homogenate homogenize->plate count_cfu Incubate and Count CFUs plate->count_cfu end End count_cfu->end

General workflow for murine infection models.

Protocol: Neutropenic Murine Thigh Infection Model

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated in the thigh muscle with a standardized suspension of the test organism.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control was initiated. Various dosing regimens were typically evaluated.

  • Endpoint Measurement: At the end of the treatment period (e.g., 24 hours), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

Protocol: Neutropenic Rat Lung Infection Model

  • Induction of Neutropenia: Similar to the murine thigh model, rats were rendered neutropenic.

  • Infection: Rats were infected via intratracheal instillation of a bacterial suspension.

  • Treatment: this compound or vehicle was administered at a set time after infection.

  • Endpoint Measurement: At various time points, rats were euthanized, and their lungs were lavaged to obtain bronchoalveolar lavage fluid (BALF) or the lungs were homogenized. Bacterial counts in the BALF or lung homogenates were determined by plating serial dilutions.

Enzyme Inhibition Assays

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and assay buffer (containing ATP and Mg2+) was prepared.

  • Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

  • Incubation: The reactions were incubated at 37°C to allow for the supercoiling reaction to proceed.

  • Reaction Termination and Analysis: The reaction was stopped, and the DNA products were separated by agarose gel electrophoresis. The degree of supercoiling was visualized by staining the gel (e.g., with ethidium bromide). The IC50 value was determined as the concentration of this compound that inhibited 50% of the supercoiling activity.

Protocol: Topoisomerase IV Decatenation Inhibition Assay

  • Reaction Mixture: A reaction mixture was prepared containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, and an appropriate assay buffer with ATP.

  • Inhibitor Addition: this compound was added at various concentrations.

  • Incubation: The mixture was incubated at 37°C to allow for the decatenation of the kDNA.

  • Reaction Termination and Analysis: The reaction was terminated, and the decatenated DNA products were separated from the catenated substrate by agarose gel electrophoresis. The IC50 was calculated as the concentration of this compound that inhibited 50% of the decatenation activity.

Conclusion

This compound is a promising novel antibacterial agent with a dual-targeting mechanism of action that confers potent activity against a broad spectrum of multidrug-resistant pathogens. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models, and it has shown a favorable safety profile in early clinical trials. The data presented in this guide underscore the potential of this compound to become a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical development is ongoing to fully elucidate its therapeutic potential in patients with serious bacterial infections.

References

BWC0977: A Novel Topoisomerase Inhibitor Targeting Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Carbapenem-resistant Acinetobacter baumannii (CRAB) represents a critical threat to global health, with limited therapeutic options available. BWC0977 is a novel, broad-spectrum bacterial topoisomerase inhibitor currently in clinical development that has demonstrated potent activity against a wide range of multidrug-resistant (MDR) pathogens, including CRAB.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of infections caused by CRAB. The document details the compound's mechanism of action, in vitro activity, in vivo efficacy in established animal models of infection, and relevant pharmacokinetic parameters. Detailed experimental protocols and visualizations are provided to enable a thorough understanding of the preclinical evaluation of this compound.

Mechanism of Action

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for bacterial DNA replication.[4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[4] Computational modeling and in vitro enzyme assays have identified key interacting residues within the GyrA subunit, including M120, D82, and R121.

This inhibition of DNA replication machinery triggers the SOS response, a global DNA damage repair network. In Acinetobacter baumannii, this response is uniquely regulated, lacking the canonical LexA repressor found in many other bacteria. Instead, the SOS regulon is controlled by the UmuDAb and DdrR proteins. Upon DNA damage induced by this compound, the RecA protein is activated, leading to the autocleavage of the UmuDAb repressor and the subsequent de-repression of genes involved in DNA repair, including error-prone DNA polymerases.

BWC0977_Mechanism_of_Action cluster_bacterial_cell Acinetobacter baumannii Cell cluster_replication DNA Replication cluster_sos SOS Response This compound This compound DNA_gyrase DNA Gyrase (GyrA) This compound->DNA_gyrase Inhibits Topo_IV Topoisomerase IV (ParC) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_gyrase->DNA Supercoiling RecA RecA DNA_gyrase->RecA Induces DNA Damage Topo_IV->DNA Decatenation Topo_IV->RecA Induces DNA Damage UmuDAb UmuDAb (Repressor) RecA->UmuDAb Activates Autocleavage SOS_genes SOS Genes (umuDC, etc.) UmuDAb->SOS_genes De-repression DNA_repair DNA Repair / Cell Cycle Arrest SOS_genes->DNA_repair Expression

This compound inhibits DNA gyrase and topoisomerase IV, inducing the SOS response.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii

The MIC of this compound was determined against a panel of Acinetobacter baumannii isolates, including carbapenem-resistant strains. The MIC90 for this compound against A. baumannii has been reported to be 1 µg/mL.

Organism Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii2945 (Global Panel)0.03 - 2Not Reported1

Table 1: In vitro activity of this compound against a global panel of Acinetobacter baumannii isolates.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentrations (MICs) of this compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Inoculum Preparation: A. baumannii isolates are cultured on appropriate agar plates overnight at 35°C ± 2°C. Several colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in established murine models of infection, demonstrating its potential for treating systemic and localized infections caused by A. baumannii.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo potency of antimicrobial agents.

Parameter Value
Animal ModelNeutropenic ICR (CD-1) mice
ImmunosuppressionCyclophosphamide (150 mg/kg day -4, 100 mg/kg day -1)
PathogenAcinetobacter baumannii
Inoculum~106 - 107 CFU/thigh
Route of InfectionIntramuscular injection into the thigh
Treatment Initiation2 hours post-infection
Dosing RegimenSubcutaneous, various schedules (e.g., q8h)
Primary EndpointBacterial burden (log10 CFU/thigh) at 24 hours

Table 2: Key parameters of the neutropenic murine thigh infection model for this compound evaluation.

In this model, this compound demonstrated a dose-dependent reduction in the bacterial burden of A. baumannii in the thighs of infected mice.

Murine Pneumonia Model

To assess the efficacy of this compound in a lung infection model, a murine pneumonia model is utilized.

Parameter Value
Animal ModelNeutropenic mice
ImmunosuppressionCyclophosphamide
PathogenAcinetobacter baumannii
Inoculum~107 CFU/lung
Route of InfectionIntratracheal or intranasal instillation
Treatment Initiation2 hours post-infection
Dosing RegimenIntravenous or subcutaneous
Primary EndpointBacterial burden (log10 CFU/lung) at 24 hours

Table 3: Key parameters of the murine pneumonia model for this compound evaluation.

This compound has shown efficacy in murine lung infection models, indicating its potential for the treatment of pneumonia caused by susceptible pathogens.

Experimental Workflow: In Vivo Efficacy Studies

In_Vivo_Workflow start Start immunosuppression Immunosuppression (Cyclophosphamide) start->immunosuppression infection Bacterial Infection (A. baumannii) immunosuppression->infection treatment This compound Treatment (Various Doses/Routes) infection->treatment endpoint Endpoint Measurement (Bacterial Burden) treatment->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Workflow for in vivo efficacy testing of this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rodents to characterize the absorption, distribution, metabolism, and excretion of this compound.

Parameter Species Value
Protein BindingMouse~87.4%
PK/PD IndexMousefAUC/MIC

Table 4: Key pharmacokinetic parameters of this compound.

The pharmacodynamic index that best correlates with the efficacy of this compound in the murine thigh infection model was determined to be the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).

Conclusion

This compound is a promising novel bacterial topoisomerase inhibitor with potent in vitro activity against carbapenem-resistant Acinetobacter baumannii. Its efficacy has been demonstrated in relevant preclinical models of infection. The unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, and its activity against a broad spectrum of MDR pathogens, position this compound as a valuable candidate for further clinical development to address the urgent unmet medical need for new treatments for infections caused by CRAB. The data presented in this technical guide provide a solid foundation for continued investigation into the clinical utility of this compound.

References

BWC0977: A Novel Topoisomerase Inhibitor Demonstrating Potent Activity Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibiotic currently in clinical development, showing significant promise in addressing the critical threat of antimicrobial resistance. This technical guide focuses on the activity of this compound against Klebsiella pneumoniae, a WHO critical priority pathogen frequently associated with multidrug-resistant (MDR) infections. This compound exhibits potent in vitro activity against a wide range of K. pneumoniae isolates, including carbapenem-resistant strains. Its mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV provides a distinct advantage, circumventing existing resistance mechanisms to other antibiotic classes. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action.

Introduction

The rise of multidrug-resistant Klebsiella pneumoniae (MDR-Kp) poses a significant global health challenge, leading to increased morbidity and mortality from infections such as pneumonia, bloodstream infections, and urinary tract infections.[1][2] The development of new antibiotics with novel mechanisms of action is paramount to combatting this threat. This compound is a promising novel bacterial topoisomerase inhibitor (NBTI) that selectively targets bacterial DNA replication.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the activity of this compound against K. pneumoniae.

Quantitative Data: In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogens, including MDR K. pneumoniae. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC data for this compound against various K. pneumoniae isolates.

Organism Isolate Type Number of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Klebsiella pneumoniaeSequential Isolates1150.1250.250.0039-1
Klebsiella pneumoniaeResistant Isolates3370.520.0156-16

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. (Data adapted from a 2020 poster presentation on the minimum inhibitory concentration evaluation of this compound)

Mechanism of Action

This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper segregation into daughter cells.

Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand DNA breaks, leading to the accumulation of toxic DNA-protein complexes. This ultimately triggers the bacterial SOS response, a global response to DNA damage, and leads to bactericidal activity.

BWC0977_Mechanism_of_Action cluster_bacterium Klebsiella pneumoniae Cell cluster_replication DNA Replication cluster_inhibition Inhibitory Action This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Negative Supercoiling SSB Single-Strand DNA Breaks DNA_Gyrase->SSB Stabilization of Cleavage Complex Topo_IV->SSB Stabilization of Cleavage Complex Replication_Fork->Topo_IV Decatenation of Daughter Chromosomes SOS SOS Response Induction SSB->SOS Cell_Death Bacterial Cell Death SOS->Cell_Death

Caption: Mechanism of action of this compound in Klebsiella pneumoniae.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various rodent infection models, demonstrating its potential for treating systemic and localized infections caused by MDR pathogens.

Murine Thigh Infection Model

In a neutropenic murine thigh infection model, this compound has shown excellent dose-dependent activity against various bacterial strains, including K. pneumoniae. Pharmacokinetic/pharmacodynamic (PK/PD) studies in this model have identified the free area-under-the-curve over MIC (fAUC/MIC) as the key driver of efficacy. Dose-ranging studies have demonstrated logarithmic bacterial killing with this compound administration.

Murine Lung Infection Model

This compound has also demonstrated efficacy in a neutropenic rat lung infection model. Notably, studies have shown significantly higher drug levels of this compound in the epithelial lining fluid (ELF) of infected lungs compared to plasma, suggesting excellent penetration into the primary site of pneumonia.

While specific data on the reduction of K. pneumoniae colony-forming units (CFUs) in these models is not extensively published in the provided search results, the overall findings from studies with various Gram-negative pathogens support the potent in vivo activity of this compound.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to evaluate the activity of this compound against Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against K. pneumoniae isolates is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: K. pneumoniae isolates are grown on an appropriate agar medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prep_BWC Prepare Serial Dilutions of this compound in 96-well plate Start->Prep_BWC Prep_Inoculum Prepare K. pneumoniae Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_BWC->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy and PK/PD parameters of antimicrobial agents.

Protocol:

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic by the administration of cyclophosphamide prior to infection.

  • Infection: A standardized inoculum of a selected K. pneumoniae strain is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. Dosing regimens can vary to determine the PK/PD driver.

  • Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of CFUs per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the control group.

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics in treating lung infections.

Protocol:

  • Immunosuppression: Similar to the thigh infection model, mice are often rendered neutropenic.

  • Infection: Mice are infected with K. pneumoniae via intranasal, intratracheal, or aerosol inhalation to establish a lung infection.

  • Treatment: this compound or a vehicle control is administered at a set time after infection.

  • Endpoint: At the end of the study period, mice are euthanized. Lungs are aseptically harvested and homogenized.

  • Bacterial Load Quantification: The lung homogenates are serially diluted and plated to enumerate the CFUs per gram of lung tissue. The reduction in bacterial burden in the treated group compared to the control group indicates efficacy.

Conclusion

This compound is a promising novel antibiotic with a potent and broad-spectrum activity against Klebsiella pneumoniae, including multidrug-resistant strains. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV offers a valuable new approach in the fight against antimicrobial resistance. The available in vitro and in vivo data demonstrate its potential for treating serious infections caused by this challenging pathogen. Further clinical development will be crucial in establishing the role of this compound in the clinical management of MDR K. pneumoniae infections.

References

In Vitro Spectrum of Activity of BWC0977: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development. It belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs) and exhibits potent activity against a wide range of multidrug-resistant (MDR) pathogens. This document provides an in-depth overview of the in vitro spectrum of activity of this compound, including quantitative susceptibility data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action

This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1] These enzymes are critical for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[2] This dual-targeting mechanism is thought to contribute to a lower frequency of resistance development compared to single-target agents.[1]

BWC0977_Mechanism_of_Action cluster_replication Bacterial DNA Replication DNA_Relaxation Relaxed DNA DNA_Supercoiling Supercoiled DNA DNA_Relaxation->DNA_Supercoiling DNA Gyrase (GyrA/GyrB) Cell_Death Bacterial Cell Death DNA_Replication_Process Replication Fork DNA_Supercoiling->DNA_Replication_Process DNA_Decatenation Decatenated Chromosomes DNA_Replication_Process->DNA_Decatenation Topoisomerase IV (ParC/ParE) This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV Inhibition_Gyrase->DNA_Relaxation Inhibition_TopoIV->DNA_Decatenation Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Serial Dilution in 96-Well Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine Determine MIC (Lowest concentration with no growth) Read->Determine

References

BWC0977 preclinical research and findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a first-in-class Novel Bacterial Topoisomerase Inhibitor (NBTI), this compound exhibits a unique dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated in vitro efficacy against a global panel of MDR isolates and significant therapeutic effects in various rodent infection models.[2][3] this compound is being developed in both intravenous and oral formulations to address the needs of critically ill patients.[1] This technical guide provides a comprehensive overview of the preclinical research and findings on this compound, including its in vitro activity, in vivo efficacy, mechanism of action, and preliminary safety profile.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide spectrum of bacterial pathogens, including many designated as critical threats by the World Health Organization. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound generally ranges from 0.03 to 2 µg/mL against a variety of MDR pathogens.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

Bacterial SpeciesResistance ProfileMIC90 (µg/mL)
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)1
Pseudomonas aeruginosaMulti-Drug Resistant (MDR)2
EnterobacteralesCarbapenem-Resistant (CRE)0.5
EnterobacteralesFluoroquinolone-Resistant0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25
Enterococcus faeciumVancomycin-Resistant (VRE)1

Note: Data compiled from multiple sources. Specific values may vary based on the isolate collection.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined by broth microdilution methodology according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of final concentrations.

  • Bacterial Inoculum: Clinical isolates are cultured and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates containing the bacterial inoculum and this compound dilutions are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of bacterial infection, including neutropenic thigh and lung infection models in rodents.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antibiotics.

Table 2: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model

PathogenDosing RegimenBacterial Reduction (log10 CFU/thigh)
P. aeruginosa80 mg/kg, q12hSignificant reduction compared to control
K. pneumoniaeDose-ranging studiesExcellent dose-response
A. baumanniiDose-ranging studiesExcellent dose-response

Note: This table summarizes general findings; specific bacterial reduction values are dose-dependent.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A bacterial suspension of a specific pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time post-infection.

  • Endpoint: At a predetermined time point (e.g., 24 or 26 hours post-infection), mice are euthanized, and the thigh tissue is homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media. The efficacy of this compound is measured by the reduction in bacterial load compared to untreated control animals.

Neutropenic Rat Lung Infection Model

This model is used to assess the efficacy of antibiotics in treating pneumonia.

Table 3: Pharmacokinetic and Efficacy Data of this compound in the Neutropenic Rat Lung Infection Model

ParameterValue
Dose 100 mg/kg (60-min IV infusion)
Pathogen P. aeruginosa ATCC27853
Cmax in Plasma (Total) 54 ± 4.8 µg/mL
Cmax in ELF 81 ± 11 µg/mL
AUC0-inf in Plasma (Total) 117 ± 44 hrµg/mL
AUC0-inf in ELF 114 ± 40 hrµg/mL
Efficacy Significant bacterial reduction in the lungs

Note: ELF (Epithelial Lining Fluid) is the primary site of infection in the lungs.

  • Induction of Neutropenia: Rats are made neutropenic using cyclophosphamide.

  • Infection: A bacterial suspension is instilled directly into the lungs of the anesthetized rats.

  • Treatment: this compound is administered intravenously at a specified dose and duration.

  • Pharmacokinetic Analysis: Blood and bronchoalveolar lavage (BAL) fluid are collected at various time points to determine the concentrations of this compound in the plasma and epithelial lining fluid (ELF).

  • Efficacy Assessment: At the end of the study, the lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung). Efficacy is determined by the reduction in bacterial counts compared to untreated controls.

Mechanism of Action

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that uniquely targets both DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication. This dual-targeting mechanism is a key differentiator from many existing antibiotics and is believed to contribute to its broad spectrum of activity and low potential for resistance development.

Signaling Pathway

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibition TopoIV Topoisomerase IV This compound->TopoIV Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzymatic assays.

Enzyme_Inhibition_Workflow cluster_Gyrase DNA Gyrase Supercoiling Assay cluster_TopoIV Topoisomerase IV Decatenation Assay G_Enzyme Purified DNA Gyrase G_Incubation Incubate with This compound G_Enzyme->G_Incubation G_Substrate Relaxed Plasmid DNA G_Substrate->G_Incubation G_Analysis Agarose Gel Electrophoresis G_Incubation->G_Analysis T_Enzyme Purified Topoisomerase IV T_Incubation Incubate with This compound T_Enzyme->T_Incubation T_Substrate Catenated DNA (kDNA) T_Substrate->T_Incubation T_Analysis Agarose Gel Electrophoresis T_Incubation->T_Analysis

Caption: Workflow for enzyme inhibition assays.

  • Reaction Mixture: A reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

  • Reaction Mixture: A reaction mixture containing purified topoisomerase IV and catenated kinetoplast DNA (kDNA) in a suitable buffer with ATP is prepared.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to occur.

  • Reaction Termination: The reaction is terminated.

  • Analysis: The products are separated by agarose gel electrophoresis. Inhibition of decatenation is visualized as the persistence of the high-molecular-weight catenated DNA at the origin of the gel.

Preclinical Safety and Toxicology

Extensive preclinical Good Laboratory Practice (GLP) toxicology studies have been conducted in both rats and dogs. These studies have indicated that this compound is well-tolerated at therapeutic doses and did not reveal any significant clotting risk or other major safety concerns.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for serious infections caused by multidrug-resistant bacteria. Its potent, broad-spectrum activity, coupled with a dual mechanism of action that may limit the emergence of resistance, positions it as a promising candidate to address the urgent global health threat of antimicrobial resistance. The favorable in vivo efficacy and preliminary safety profile warrant further investigation in clinical trials.

References

BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with unique mechanisms of action. BWC0977 has emerged as a promising clinical candidate, a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens. This technical guide delves into the core of this compound's innovative mechanism, its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of its mechanism of action to support further research and development in the field.

Introduction: The Challenge of Antimicrobial Resistance and the Promise of this compound

Antimicrobial resistance is a critical global health threat, with the World Health Organization identifying it as one of the top ten global public health challenges. The rise of multidrug-resistant bacteria, including critical priority pathogens like carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae, has severely limited treatment options for serious infections.[1] this compound is a novel bacterial topoisomerase inhibitor (NBTI) that offers a new line of attack by selectively targeting bacterial DNA replication.[2][3][4] Its broad-spectrum activity extends to Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens, including strains resistant to current standard-of-care antibiotics like fluoroquinolones, carbapenems, and colistin.[2]

The Novel Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The novelty of this compound lies in its ability to potently inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting both enzymes, this compound presents a dual-pronged attack that is distinct from existing antibiotics, including the fluoroquinolone class which also targets these enzymes but through a different mechanism and is susceptible to resistance.

Signaling Pathway of this compound's Action

The following diagram illustrates the central mechanism of this compound.

BWC0977_Mechanism cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication_Fork Replication Fork Topo_IV->DNA Decatenates daughter chromosomes DNA_Replication DNA Replication Replication_Fork->DNA_Replication Proceeds MIC_Workflow start Start prep_bwc Prepare serial dilutions of this compound in microtiter plate start->prep_bwc prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_bwc->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

Methodological & Application

BWC0977 Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel dual-target topoisomerase inhibitor with potent, broad-spectrum antibacterial activity against a wide range of multi-drug resistant (MDR) pathogens.[1][2][3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, leading to bacterial cell death.[5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
Bacterial SpeciesStrain TypeMIC (µg/mL)
Escherichia coliWildtype0.03
Escherichia coliFluoroquinolone-Resistant0.5
Pseudomonas aeruginosaWildtype0.25
Pseudomonas aeruginosaMDR1
Staphylococcus aureusWildtype0.01
Klebsiella pneumoniaeMDR2
Acinetobacter baumanniiMDR1
Enterococcus faecalisWildtype0.06
Table 2: In Vitro Inhibition of Bacterial Topoisomerases by this compound
Target EnzymeOrganismIC50 (µM)
DNA GyraseE. coli0.004
Topoisomerase IVE. coli0.01
DNA GyraseP. aeruginosa0.009
Topoisomerase IVP. aeruginosa0.071

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of this compound.

  • Inoculate the flasks with the bacterial culture to a starting density of ~1 x 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log10 CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

DNA Gyrase and Topoisomerase IV Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV.

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Relaxed and supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, plasmid DNA, and varying concentrations of this compound.

  • Add DNA gyrase or topoisomerase IV to initiate the reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel, visualize the DNA bands under UV light, and quantify the band intensities to determine the IC50 of this compound.

SOS Response Reporter Assay

This assay measures the induction of the bacterial SOS DNA damage response by this compound using a reporter strain.

Materials:

  • E. coli strain containing a reporter plasmid with an SOS-inducible promoter (e.g., recA) fused to a reporter gene (e.g., gfp).

  • Luria-Bertani (LB) broth

  • This compound at various concentrations

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the reporter strain to the mid-exponential phase.

  • Expose the cells to different concentrations of this compound.

  • Incubate the cultures at 37°C.

  • At various time points, measure the fluorescence of the cell culture.

  • An increase in fluorescence indicates the induction of the SOS promoter and thus, DNA damage.

Mandatory Visualizations

BWC0977_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Damage DNA Damage This compound->DNA_Damage Induces DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Blocked leads to SOS_Response SOS Response DNA_Damage->SOS_Response Activates

Caption: Mechanism of action of this compound in a bacterial cell.

MIC_Workflow cluster_workflow MIC Determination Workflow start Start prep_dilutions Prepare serial dilutions of this compound in 96-well plate start->prep_dilutions prep_inoculum Standardize bacterial inoculum (0.5 McFarland) prep_dilutions->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

SOS_Response_Pathway cluster_pathway Bacterial SOS Response Pathway This compound This compound DNA_Damage DNA Damage (Single-strand breaks) This compound->DNA_Damage RecA RecA activation DNA_Damage->RecA LexA LexA repressor RecA->LexA Induces autocleavage SOS_Genes SOS Genes (recA, sulA, etc.) LexA->SOS_Genes Represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Expression leads to Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Expression leads to

Caption: Simplified diagram of the bacterial SOS response pathway induced by this compound.

General Protocols for Eukaryotic Cell Studies

Note: The following are general protocols and have not been specifically validated for this compound. These should serve as a starting point for assessing the effects of this compound on eukaryotic cells.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Eukaryotic cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Eukaryotic cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Cell lysates from this compound-treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against apoptosis-related proteins like cleaved caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

References

Determining the Minimum Inhibitory Concentration (MIC) of BWC0977: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of BWC0977, a novel broad-spectrum bacterial topoisomerase inhibitor. This compound targets both DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.[1][2][3][4] It has demonstrated significant activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including those resistant to fluoroquinolones, carbapenems, and colistin.[1]

Mechanism of Action of this compound

This compound functions by selectively inhibiting bacterial type II topoisomerases, specifically DNA gyrase (predominantly in Gram-negative bacteria) and Topoisomerase IV (predominantly in Gram-positive bacteria). This dual-targeting mechanism contributes to its broad-spectrum activity and potency against resistant pathogens. The inhibition of these enzymes prevents the essential processes of DNA replication, repair, and segregation, ultimately leading to bacterial cell death.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling Management DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound targeting bacterial topoisomerases.

Quantitative Data: In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a global panel of MDR pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values. MICs are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Pathogen CategoryOrganism TypesMIC90 Range (µg/mL)
Gram-Negative Bacteria Enterobacterales (e.g., E. coli, K. pneumoniae), Non-fermenters (e.g., P. aeruginosa, A. baumannii)0.03 - 2
Gram-Positive Bacteria Includes various species0.03 - 2
Anaerobes Includes various species0.03 - 2
Biothreat Pathogens Includes various species0.03 - 2

Note: MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

Experimental Protocol: Determination of this compound MIC by Broth Microdilution

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, and clinical isolates)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • This stock solution can be stored at -20°C or lower for future use.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Preparation of Microtiter Plates

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Create a two-fold serial dilution of the this compound stock solution directly in the plate.

    • Add 50 µL of the this compound working solution to the first well of a row and mix.

    • Transfer 50 µL from the first well to the second, and so on, to create a range of concentrations (e.g., from 16 µg/mL down to 0.015 µg/mL).

    • Discard the final 50 µL from the last well in the dilution series.

  • The final volume in each well after dilution will be 50 µL.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

5. Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC

  • After incubation, visually inspect the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

MIC_Determination_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Plate_Dilution Serial Dilution of this compound in 96-well Plate Stock_Prep->Plate_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

References

BWC0977: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility testing (AST) methods for BWC0977, a novel dual-target topoisomerase inhibitor. This document includes detailed protocols for key experiments, a summary of its antimicrobial activity, and a diagram of its mechanism of action to guide researchers in their evaluation of this promising antibacterial candidate.

Introduction

This compound is a potent, broad-spectrum antibacterial agent that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3] This dual-targeting mechanism contributes to its efficacy against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens.[2][4] this compound demonstrates significant activity against isolates resistant to fluoroquinolones, carbapenems, and colistin.

Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a global panel of clinical isolates. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound generally ranges from 0.03 to 2 µg/mL against MDR Gram-negative bacteria.

Table 1: Summary of this compound In Vitro Antimicrobial Activity

Bacterial GroupMIC90 Range (µg/mL)Notes
Multi-Drug Resistant (MDR) Gram-negative bacteria (including Enterobacterales and non-fermenters)0.03 - 2Effective against a wide range of clinically relevant pathogens.
Gram-positive bacteriaData not specified in provided results
AnaerobesData not specified in provided results
Biothreat pathogensData not specified in provided results

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to this compound. These methods are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (prepared to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to prepare the working solutions for the assay.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.008 to 64 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Protocol 2: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • CAMHB

  • Bacterial inoculum suspension (prepared to a starting concentration of ~10^7 CFU/mL)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Pipettes and sterile tips

Procedure:

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 10^7 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. This compound has been shown to be bactericidal in a time-dependent manner.

Mechanism of Action and Resistance

This compound functions by inhibiting both DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair. This dual-targeting strategy is thought to contribute to its low frequency of resistance development. Studies have shown that even after serial passage experiments, no target mutations in the gyrA and parC genes were identified, suggesting a robust mechanism against the development of resistance.

Visualizing the Mechanism and Workflow

To better understand the mechanism of action and experimental workflows, the following diagrams are provided.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes TopoIV->Decatenated_DNA Decatenates DNA_Replication DNA Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Supercoiled_DNA->DNA_Replication Decatenated_DNA->DNA_Replication

Caption: Mechanism of action of this compound.

AST_Workflow cluster_mic Broth Microdilution (MIC) cluster_tk Time-Kill Assay Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prep_Inoculum_MIC Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum_MIC->Inoculate_Plate Incubate_MIC Incubate (16-20h, 35°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Prep_Tubes Prepare Tubes with This compound Concentrations Inoculate_Tubes Inoculate Tubes Prep_Tubes->Inoculate_Tubes Prep_Inoculum_TK Prepare Bacterial Inoculum (~10^7 CFU/mL) Prep_Inoculum_TK->Inoculate_Tubes Incubate_TK Incubate & Sample at Time Points Inoculate_Tubes->Incubate_TK Plate_Dilutions Plate Serial Dilutions Incubate_TK->Plate_Dilutions Count_CFU Count Colonies (CFU/mL) Plate_Dilutions->Count_CFU Plot_Curves Plot Time-Kill Curves Count_CFU->Plot_Curves

Caption: Experimental workflow for AST of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of BWC0977 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo efficacy of BWC0977, a novel broad-spectrum antibacterial agent, in various rodent models of infection. The included protocols are intended to guide researchers in designing and executing similar preclinical studies.

Introduction

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively targets and inhibits both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] This dual-targeting mechanism contributes to its potent activity against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1] In vivo studies in rodent models have demonstrated the efficacy of this compound in treating systemic and localized infections, highlighting its potential as a promising therapeutic candidate for challenging bacterial infections.

Mechanism of Action

This compound's mechanism of action is distinct from that of fluoroquinolones.[2] By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA synthesis, leading to bacterial cell death.

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo efficacy and pharmacokinetic studies of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Inhalational Tularemia
Treatment GroupDoseTreatment InitiationSurvival Rate (%)Reference
This compound150 mg/kg, BID, PO24 h post-challenge (PEP)100[2]
This compound150 mg/kg, BID, PO48 h post-challenge (TX)100[2]
Ciprofloxacin30 mg/kg, BID, IP24 h post-challenge (PEP)60
Ciprofloxacin30 mg/kg, BID, IP48 h post-challenge (TX)60
Gentamicin24 mg/kg, BID, SC24 h post-challenge (PEP)100
Gentamicin24 mg/kg, BID, SC48 h post-challenge (TX)90
Vehicle ControlN/AN/A0
Saline ControlN/AN/A0

PEP: Post-Exposure Prophylaxis; TX: Treatment

Table 2: In Vivo Efficacy of this compound in a Murine Model of Ascending Urinary Tract Infection (UTI)
Treatment GroupDoseBacterial Burden ReductionReference
This compound100 mg/kg, BID, POSignificant reduction in bacteriuria and tissue burden
This compound200 mg/kg, BID, POSignificant reduction in bacteriuria and tissue burden; eradicated detectable bacteria in urine of diabetic animals
Meropenem30 mg/kg, SCLess effective than this compound
Table 3: Pharmacokinetic Parameters of this compound in a Neutropenic Rat Lung Infection Model (100 mg/kg IV Infusion)
ParameterEpithelial Lining Fluid (ELF)Free PlasmaTotal PlasmaReference
Cmax (µg/mL)81 ± 112.7 ± 0.2454 ± 4.8
AUC0-inf (hr*µg/mL)114 ± 405.9 ± 2.2117 ± 44
t1/2 (hr)2.3 ± 0.932.8 ± 1.12.8 ± 1.1

Experimental Protocols

Detailed methodologies for key in vivo efficacy studies are provided below.

Neutropenic Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection setting with compromised host immunity.

cluster_workflow Neutropenic Thigh Infection Model Workflow A Induce Neutropenia (Cyclophosphamide) B Bacterial Challenge (Intramuscular Injection) A->B C Initiate Treatment (this compound or Control) B->C D Monitor and Collect Thigh Tissue C->D E Determine Bacterial Burden (CFU/g) D->E

Caption: Workflow for the neutropenic murine thigh infection model.

Protocol:

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Challenge:

    • Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to the mid-logarithmic phase.

    • Inject 0.1 mL of the bacterial suspension (e.g., 10^7 CFU/mL) intramuscularly into the right thigh of each mouse.

  • Treatment:

    • Initiate treatment with this compound or a comparator/vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds via the desired route (e.g., subcutaneously). Dosing can be fractionated (e.g., q6h, q8h, q12h, q24h) to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver.

  • Endpoint Assessment:

    • At predetermined time points (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh tissue.

    • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial burden per gram of tissue.

Inhalational Tularemia Mouse Model

This model assesses the efficacy of therapeutics against a potential biothreat agent.

cluster_workflow Inhalational Tularemia Model Workflow A Whole-body Aerosol Challenge (F. tularensis) B Initiate Treatment (PEP or TX) (this compound or Control) A->B C Daily Monitoring for Survival B->C D Endpoint: Survival Rate C->D E Optional: Bacterial Burden in Spleen C->E

Caption: Workflow for the inhalational tularemia mouse model.

Protocol:

  • Animal Model: Female BALB/c mice.

  • Bacterial Challenge:

    • Use a virulent strain of Francisella tularensis (e.g., SCHU S4).

    • Expose mice to the bacteria via whole-body aerosol inhalation.

  • Treatment:

    • Initiate treatment at 24 hours (Post-Exposure Prophylaxis, PEP) or 48 hours (Treatment, TX) post-challenge.

    • Administer this compound orally (PO) twice daily (BID) at 150 mg/kg for 14 days.

    • Include comparator antibiotic groups (e.g., ciprofloxacin, gentamicin) and vehicle/saline control groups.

  • Endpoint Assessment:

    • Monitor the mice daily for survival for a defined period (e.g., 33 days).

    • The primary endpoint is the survival rate in each treatment group.

    • Optionally, at the end of the study, spleens from surviving mice can be harvested to determine bacterial clearance by plating tissue homogenates.

Murine Model of Ascending Urinary Tract Infection (UTI)

This model is used to evaluate the efficacy of antimicrobial agents against infections of the urinary tract.

cluster_workflow Ascending UTI Model Workflow A Transurethral Inoculation (E. coli) B Initiate Treatment (this compound or Control) A->B C Collect Urine and Tissues B->C D Determine Bacterial Burden (qPCR or CFU) C->D

Caption: Workflow for the murine ascending UTI model.

Protocol:

  • Animal Model: C3H/HeN mice. A diabetic model can also be established to mimic a common comorbidity.

  • Bacterial Challenge:

    • Use a uropathogenic Escherichia coli strain (e.g., ST131-H30).

    • Introduce the bacterial suspension into the bladder via transurethral inoculation.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 days).

    • Administer this compound orally (gavage) twice daily for a defined period (e.g., 3 days) at doses of 100 mg/kg or 200 mg/kg.

    • Include a comparator antibiotic group (e.g., meropenem).

  • Endpoint Assessment:

    • Collect urine, bladder, and kidney tissues at the end of the treatment period.

    • Determine the bacterial burden in the samples using quantitative PCR (qPCR) or by plating tissue homogenates and urine for CFU enumeration.

Conclusion

The data and protocols presented herein demonstrate the robust in vivo efficacy of this compound in various challenging rodent infection models. Its potent antibacterial activity, favorable pharmacokinetic profile, and efficacy against MDR pathogens underscore its potential as a valuable new therapeutic agent in the fight against antimicrobial resistance. These application notes and protocols provide a foundation for further preclinical evaluation of this compound and other novel antimicrobial candidates.

References

Application Notes: BWC0977 in Preclinical Pneumonia Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibiotic identified as a potent bacterial topoisomerase inhibitor.[1][2] It selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2] This unique mechanism of action allows this compound to be effective against a wide range of multi-drug resistant (MDR) pathogens, including critical priority pathogens as defined by the World Health Organization, such as carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae.[3] These pathogens are common causes of severe hospital-acquired infections, including pneumonia. Preclinical studies have demonstrated the efficacy of this compound in rodent models of lung infection, where it achieves high concentrations in the epithelial lining fluid. These characteristics position this compound as a promising candidate for the treatment of bacterial pneumonia.

Mechanism of Action

This compound exerts its bactericidal effect by forming a stable complex with bacterial DNA and topoisomerase enzymes (DNA gyrase and topoisomerase IV). This complex blocks the resealing of the DNA strands after the initial cleavage, leading to an accumulation of double-strand breaks and ultimately, cell death.

BWC0977_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenation Topo_IV->DSB Stabilizes Cleavage Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling Replication_Fork Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topo_IV Decatenation Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound and its efficacy in preclinical models of bacterial infection.

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

PathogenMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Klebsiella pneumoniae0.03 - >1282
Pseudomonas aeruginosa0.03 - >1281
Acinetobacter baumannii0.015 - >1281
Escherichia coli0.015 - >1280.5

Table 2: Efficacy of this compound in a Murine Model of Inhalational Tularemia

This model serves as a surrogate for bacterial pneumonia due to the inhalational route of infection and subsequent lung pathology.

Treatment GroupDose (mg/kg, BID, PO)Time of Treatment Initiation (post-infection)Survival Rate (%)Bacterial Clearance (Spleen)Reference(s)
This compound15024 hours100Sterile
This compound15048 hours100Sterile
Ciprofloxacin30 (IP)24 hours60Sterile
Ciprofloxacin30 (IP)48 hours60Sterile
Gentamicin24 (SC)24 hours100Sterile
Gentamicin24 (SC)48 hours90Sterile
Saline ControlN/AN/A0N/A
Vehicle Control (PO)N/AN/A0N/A

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a murine model of Klebsiella pneumoniae pneumonia.

Experimental_Workflow cluster_setup Model Setup cluster_infection Infection and Treatment cluster_endpoints Endpoint Analysis Animal_Acclimation Animal Acclimation (CD-1 Mice, 6-8 weeks) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Acclimation->Anesthesia Bacterial_Culture Bacterial Culture (K. pneumoniae, mid-log phase) Infection Intranasal Inoculation (e.g., 10^7 CFU in 50 µL) Bacterial_Culture->Infection Anesthesia->Infection Treatment This compound Administration (e.g., 150 mg/kg, PO, BID) Infection->Treatment Control Vehicle Control Infection->Control Survival Survival Monitoring (Daily for 14 days) Treatment->Survival Bacterial_Burden Bacterial Burden Analysis (Lungs, 24 & 48 hpi) Treatment->Bacterial_Burden BALF_Collection BALF Collection (24 & 48 hpi) Treatment->BALF_Collection Control->Survival Control->Bacterial_Burden Control->BALF_Collection Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) BALF_Collection->Cytokine_Analysis

Experimental workflow for evaluating this compound.
Murine Pneumonia Model

a. Animal Husbandry:

  • Use female CD-1 mice, 6-8 weeks old.

  • Acclimate mice for at least 7 days before the experiment.

  • Provide sterile food and water ad libitum.

  • All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

b. Bacterial Culture:

  • Culture Klebsiella pneumoniae (e.g., ATCC 43816) in tryptic soy broth overnight at 37°C with shaking.

  • Subculture the bacteria in fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5).

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 2 x 108 CFU/mL).

c. Intranasal Inoculation:

  • Anesthetize mice using isoflurane.

  • Administer 50 µL of the bacterial suspension (containing 1 x 107 CFU) intranasally, distributing the volume between both nares.

  • Monitor the mice until they have fully recovered from anesthesia.

d. This compound Administration:

  • Prepare this compound in a suitable vehicle for oral administration.

  • At a designated time post-infection (e.g., 2 hours), administer the first dose of this compound (e.g., 150 mg/kg) or vehicle control via oral gavage.

  • Continue treatment as required by the study design (e.g., twice daily for 7 days).

Assessment of Bacterial Burden in the Lungs
  • At selected time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in 1 mL of sterile PBS.

  • Perform serial dilutions of the lung homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates (e.g., MacConkey agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the colony-forming units (CFU) per gram of lung tissue.

Bronchoalveolar Lavage (BAL) Fluid Collection and Cytokine Analysis
  • Following euthanasia, expose the trachea and make a small incision.

  • Insert a catheter into the trachea and secure it.

  • Instill 1 mL of sterile, cold PBS into the lungs and gently aspirate. Repeat this process three times.

  • Pool the collected BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant and store at -80°C for cytokine analysis.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion

This compound is a promising new antibiotic with a potent mechanism of action against MDR bacteria that are frequently implicated in pneumonia. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in a relevant animal model of bacterial pneumonia. The expected outcomes include a significant reduction in bacterial load in the lungs, modulation of the inflammatory response, and improved survival rates in treated animals. These studies are crucial for advancing the clinical development of this compound as a new therapeutic option for patients with severe respiratory infections.

References

Unveiling the Potential of BWC0977 in Combating Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) demonstrating potent broad-spectrum activity against a wide array of multi-drug resistant (MDR) pathogens, including those responsible for complex urinary tract infections (UTIs).[1][2] As a dual inhibitor of both DNA gyrase and topoisomerase IV, this compound effectively disrupts bacterial DNA replication, leading to bacterial cell death.[3][4] Preclinical studies have highlighted its efficacy in relevant animal models of UTI, positioning it as a significant candidate for further investigation and development.[5] This document provides detailed application notes and experimental protocols for the research and development of this compound in the context of UTIs.

Application Notes

This compound distinguishes itself through its novel mechanism of action, which circumvents common resistance pathways that affect other antibiotic classes, such as fluoroquinolones. Its potent in vitro activity against key uropathogens, combined with demonstrated in vivo efficacy, underscores its potential as a next-generation antibiotic for challenging UTIs.

Mechanism of Action

This compound exerts its bactericidal effect by forming a stable complex with bacterial DNA and the topoisomerase enzymes (DNA gyrase and topoisomerase IV). This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. This dual-targeting mechanism is believed to contribute to its low propensity for resistance development.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks Topo_IV->DNA_Replication Enables DNA_Breaks->Cell_Death Leads to

Fig. 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-negative and Gram-positive bacteria, including clinical isolates resistant to existing antibiotics. This makes it a compelling candidate for empirical therapy in complicated UTIs where the causative pathogen may not be immediately known.

In Vivo Efficacy in a Murine UTI Model

In a murine model of ascending UTI caused by a multi-drug resistant Escherichia coli ST131-H30 strain, oral administration of this compound resulted in a significant reduction in bacterial burden in the bladder, kidneys, and urine. Notably, the efficacy of this compound was superior to that of the comparator antibiotic, meropenem, in this model.

Quantitative Data Summary

ParameterOrganism(s)ValueReference(s)
MIC90 Multi-drug resistant Gram-negative bacteria0.03-2 µg/mL
IC50 (DNA Gyrase) E. coli0.004 µM
IC50 (Topoisomerase IV) E. coli0.01 µM
IC50 (DNA Gyrase) P. aeruginosa0.009 µM
IC50 (Topoisomerase IV) P. aeruginosa0.071 µM
IC50 (DNA Gyrase) S. aureus0.01 µM
IC50 (Topoisomerase IV) S. aureus0.095 µM

Table 1: In Vitro Activity of this compound

Treatment GroupDoseBacterial Load Reduction (log10 CFU/g or mL) - BladderBacterial Load Reduction (log10 CFU/g or mL) - KidneyBacterial Load Reduction (log10 CFU/g or mL) - UrineReference(s)
This compound 100 mg/kgSignificant reductionSignificant reductionEradicated detectable bacteria in diabetic animals
This compound 200 mg/kgSignificant reductionSignificant reductionEradicated detectable bacteria in diabetic animals
Meropenem 30 mg/kgLess effective than this compoundLess effective than this compoundLess effective than this compound

Table 2: Efficacy of Oral this compound in a Murine Ascending UTI Model with MDR E. coli ST131-H30

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

1. Materials:

  • This compound (dissolved in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile DMSO (for control wells)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for sterility control wells) with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria). If the antibiotic is dissolved in a solvent, include a solvent control well.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow A Prepare this compound serial dilutions in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (lowest concentration with no visible growth) D->E UTI_Model_Workflow A Induce UTI in mice via transurethral inoculation of E. coli B Initiate treatment (this compound, comparator, or vehicle) A->B C Monitor animal health and collect urine samples B->C D Harvest bladder and kidneys at endpoint C->D E Quantify bacterial load (qPCR) D->E

References

Application Notes and Protocols for BWC0977: A Novel Inhibitor of Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a potent, broad-spectrum antibacterial agent identified as a novel bacterial topoisomerase inhibitor (NBTI).[1][2][3][4][5] It selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, leading to bacterial cell death. This document provides detailed application notes and experimental protocols for the use of this compound in studying bacterial DNA replication and for assessing its antibacterial properties.

This compound has demonstrated significant activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including priority pathogens as defined by the World Health Organization. Its novel mechanism of action, which involves the stabilization of single-strand DNA breaks, differentiates it from fluoroquinolones that typically stabilize double-strand breaks. This unique characteristic contributes to its efficacy against fluoroquinolone-resistant strains.

Data Presentation

In Vitro Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against bacterial type II topoisomerases. The half-maximal inhibitory concentration (IC50) values against DNA gyrase and topoisomerase IV from various bacterial species are summarized below.

Target EnzymeOrganismIC50 (µM)
DNA GyraseEscherichia coli0.004
Topoisomerase IVEscherichia coli0.01
DNA GyrasePseudomonas aeruginosa0.009
Topoisomerase IVPseudomonas aeruginosa0.071
DNA GyraseStaphylococcus aureus0.01
Topoisomerase IVStaphylococcus aureus0.095

Data compiled from Bugworks Research India Pvt. Ltd. presentation.

Antibacterial Spectrum of this compound

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. This compound has demonstrated a broad spectrum of activity against a diverse panel of bacterial pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is presented below.

Bacterial GroupMIC90 Range (µg/mL)
Multi-Drug Resistant Gram-negative bacteria0.03 - 2
Gram-positive bacteria0.03 - 2
Anaerobes0.03 - 2
Biothreat pathogens0.03 - 2

This data reflects the activity of this compound against a global panel of MDR pathogens, including Enterobacterales and non-fermenters.

Mechanism of Action & Signaling Pathways

This compound inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. This compound stabilizes the enzyme-DNA cleavage complex, leading to single-strand DNA breaks. This DNA damage triggers the bacterial SOS response, a global response to DNA damage that includes the induction of DNA repair mechanisms. However, overwhelming DNA damage ultimately leads to cell death.

BWC0977_Mechanism_of_Action cluster_replication_fork Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound cluster_cellular_response Cellular Response DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase & Topoisomerase IV This compound This compound This compound->Gyrase_TopoIV Cleavage_Complex Stabilized Single-Strand Cleavage Complex Gyrase_TopoIV->Cleavage_Complex inhibits religation SSB Single-Strand DNA Breaks Cleavage_Complex->SSB SOS SOS Response Induction SSB->SOS Death Bacterial Cell Death SOS->Death overwhelming damage

Mechanism of action of this compound.

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assay (Supercoiling Assay)

This protocol is designed to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase. A similar principle can be applied to assess topoisomerase IV decatenation activity.

Materials:

  • Purified bacterial DNA gyrase or topoisomerase IV

  • Relaxed pBR322 DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound stock solution (in DMSO)

  • Control inhibitor (e.g., ciprofloxacin)

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound or control inhibitor.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Gyrase_Inhibition_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Assay buffer, relaxed pBR322, This compound/control Start->Prepare_Mixture Add_Enzyme Add DNA gyrase Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate reaction with stop solution Incubate->Stop_Reaction Gel_Electrophoresis Agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and visualize DNA bands Gel_Electrophoresis->Visualize Analyze Quantify band intensities and calculate IC50 Visualize->Analyze End End Analyze->End

Workflow for DNA gyrase inhibition assay.
DNA Cleavage-Complex Assay

This assay determines if this compound stabilizes the covalent complex between the topoisomerase and the cleaved DNA.

Materials:

  • Purified bacterial DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Assay Buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2, 2.5% glycerol)

  • This compound stock solution

  • Control (e.g., ciprofloxacin)

  • Proteinase K

  • SDS

  • Agarose gel electrophoresis reagents and equipment

Procedure:

  • Set up reaction mixtures containing cleavage assay buffer, supercoiled plasmid DNA, and various concentrations of this compound.

  • Add the topoisomerase enzyme to initiate the reaction.

  • Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.

  • Add SDS to a final concentration of 0.2% to denature the enzyme, followed by proteinase K to digest the protein.

  • Incubate at 37°C for a further 30 minutes.

  • Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

SOS Response Induction Assay

This protocol uses a reporter strain to quantify the induction of the SOS response by this compound.

Materials:

  • E. coli strain carrying a reporter fusion (e.g., recA promoter fused to GFP or lacZ)

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • Positive control (e.g., ciprofloxacin or UV irradiation)

  • Microplate reader with fluorescence or absorbance detection capabilities

Procedure:

  • Grow the reporter strain to the mid-logarithmic phase in LB broth.

  • Aliquot the culture into a 96-well plate.

  • Add varying concentrations of this compound or the positive control to the wells.

  • Incubate the plate at 37°C with shaking.

  • Measure the reporter signal (fluorescence or absorbance) at regular intervals.

  • Plot the reporter signal against the concentration of this compound to determine the dose-dependent induction of the SOS response.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS) or sterile saline

  • Agar plates

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture of the test bacterium.

  • Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions in PBS and plate onto agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log10 CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow Start Start Inoculum_Prep Prepare bacterial inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Add_this compound Add this compound at various MIC multiples Inoculum_Prep->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Sampling Withdraw aliquots at defined time points Incubate->Sampling Serial_Dilution Perform serial dilutions Sampling->Serial_Dilution Plating Plate on agar Serial_Dilution->Plating Incubate_Plates Incubate plates overnight Plating->Incubate_Plates Count_Colonies Count CFUs Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. time Count_Colonies->Plot_Data End End Plot_Data->End

Workflow for time-kill kinetics assay.

Conclusion

This compound is a promising novel antibacterial agent with a well-defined mechanism of action targeting bacterial DNA replication. The data and protocols presented in these application notes provide a comprehensive resource for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Its broad spectrum of activity against MDR pathogens makes it a valuable tool in the fight against antimicrobial resistance.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating BWC0977 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a potent, broad-spectrum antibacterial agent identified as a novel bacterial topoisomerase inhibitor. Its primary mechanism of action involves the selective inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacteria.[1][2][3] This compound is currently under development for treating multidrug-resistant (MDR) bacterial infections.

While the established activity of this compound is antibacterial, topoisomerase inhibitors are a major class of anticancer agents. These drugs function by interfering with the mammalian topoisomerase enzymes (Topoisomerase I and II), which are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation in eukaryotic cells. Inhibition of these enzymes in cancer cells leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Given its mechanism of action, researchers may be interested in exploring the potential off-target effects or novel therapeutic applications of this compound on mammalian cells, particularly in the context of oncology. This document provides a set of detailed protocols for standard cell-based assays to evaluate the cytotoxic and mechanistic activity of this compound, or similar topoisomerase inhibitors, on cancer cell lines.

Disclaimer: The following protocols are provided as a general guide for the investigational assessment of this compound on mammalian cancer cells. This compound is primarily an antibacterial agent, and the data presented in the tables are for illustrative purposes only.

Cytotoxicity Assay (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of living cells. This assay is widely used to measure the cytotoxic effects of a compound.

Experimental Protocol
  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Table 1: Illustrative Cytotoxicity Data for this compound on a Cancer Cell Line

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.63 ± 0.0450.4
500.25 ± 0.0320.0
1000.10 ± 0.028.0

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound at various concentrations incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_3_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol
  • Cell Treatment:

    • Seed cells (e.g., Jurkat) in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Presentation

The data is typically presented as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The four quadrants represent:

  • Lower-left (Annexin V-/PI-): Viable cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Table 2: Illustrative Apoptosis Data for this compound on a Cancer Cell Line

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
This compound (IC50)60.525.314.2
This compound (2x IC50)35.840.124.1
Staurosporine15.455.928.7

Signaling Pathway Diagram

Apoptosis_Pathway This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase inhibition DNA_Breaks DNA Double-Strand Breaks Topoisomerase->DNA_Breaks causes ATM_ATR ATM/ATR Activation DNA_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis signaling pathway induced by a topoisomerase inhibitor.

Cell Cycle Analysis

Principle

Topoisomerase inhibitors can cause DNA damage, which often leads to cell cycle arrest at the G1/S or G2/M checkpoints. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle using flow cytometry.

Experimental Protocol
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.

Data Presentation

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Table 3: Illustrative Cell Cycle Distribution Data for this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.330.114.6
This compound (IC50)40.225.534.3
This compound (2x IC50)25.115.859.1

Experimental Workflow Diagram

Cell_Cycle_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with PI/RNase buffer fix->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end DNA_Damage_Response This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Topoisomerase->DNA_DSB Induces H2AX_Phosphorylation H2AX Phosphorylation (γH2AX) DNA_DSB->H2AX_Phosphorylation Foci_Formation γH2AX Foci Formation H2AX_Phosphorylation->Foci_Formation DDR DNA Damage Response (DDR) Activation Foci_Formation->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis DNA_Repair DNA Repair DDR->DNA_Repair

References

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of BWC0977 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent identified as a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This mechanism of action is distinct from that of fluoroquinolones.[4] this compound has demonstrated significant efficacy against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens and biothreat agents.[2] Preclinical studies in murine infection models have been crucial in establishing its pharmacokinetic and pharmacodynamic (PK/PD) profile, guiding its progression into clinical development. These notes provide a detailed overview of the PK/PD of this compound in murine models, along with protocols for key experiments.

Mechanism of Action

This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA. This dual-targeting mechanism contributes to its potent bactericidal activity and a low propensity for resistance development. The inhibition of these essential enzymes leads to the induction of the SOS response in bacterial cells, similar to ciprofloxacin, ultimately resulting in cell death.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication This compound This compound DNA_Gyrase DNA Gyrase (Relaxation of supercoiled DNA) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Decatenation of daughter chromosomes) This compound->Topo_IV Inhibition Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork SOS SOS Response Induction (recA, recN, sulA, lexA) DNA_Gyrase->SOS Replicated_DNA Replicated DNA Topo_IV->Replicated_DNA Topo_IV->SOS Catenated_DNA Catenated Daughter Chromosomes Replication_Fork->Catenated_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Catenated_DNA->Topo_IV Cell_Death Bacterial Cell Death SOS->Cell_Death PK_Workflow cluster_setup Animal Model Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis A1 Induce Neutropenia in CD-1 Mice A2 Infect Thigh Muscle with P. aeruginosa NCTC 13921 A1->A2 B1 Administer this compound (10, 40, 80, 120 mg/kg, SC) A2->B1 B2 Collect Plasma Samples at 0, 0.5, 1, 2, 4, 6, 8, 24h B1->B2 C1 Quantify this compound in Plasma (e.g., LC-MS/MS) B2->C1 C2 Pharmacokinetic Analysis (e.g., Population PK Modeling) C1->C2 PD_Workflow cluster_setup Animal Model Preparation cluster_dosing Dose Fractionation cluster_analysis Analysis A1 Induce Neutropenia in Mice A2 Infect Thigh Muscle with Pathogen of Interest A1->A2 B1 Administer Total Daily Dose in Different Regimens: - 160 mg/kg q24h - 80 mg/kg q12h - 40 mg/kg q6h A2->B1 B2 Collect Thigh Tissue at 2, 8, 14, 26h Post-Infection B1->B2 C1 Determine Bacterial Density (CFU/g of thigh tissue) B2->C1 C2 Correlate Efficacy with PK/PD Indices C1->C2

References

Application Notes and Protocols: BWC0977 in the Neutropenic Mouse Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] This unique mechanism of action allows this compound to be effective against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens.[1] The neutropenic mouse thigh infection model is a standardized and extensively utilized in vivo model for the preclinical evaluation of antimicrobial agents.[2] This model is particularly valuable as it allows for the assessment of a compound's efficacy in an immunocompromised host, mimicking infections in neutropenic patients. These application notes provide detailed protocols for the use of this compound in the neutropenic mouse thigh infection model, based on available preclinical data.

Mechanism of Action

This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. This dual-targeting approach contributes to its potent bactericidal activity and a low propensity for resistance development.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Neutropenic Mouse Thigh Infection Model

Challenge StrainDosing RegimenDuration of TreatmentChange in Bacterial Load (log10 CFU/thigh) vs. ControlReference
P. aeruginosa NCTC 1392140 mg/kg every 6 hours24 hoursStatistically significant reduction
P. aeruginosa NCTC 1392180 mg/kg every 12 hours24 hoursStatistically significant reduction
P. aeruginosa NCTC 13921160 mg/kg every 24 hours24 hoursStatistically significant reduction

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg*h/mL)Half-life (h)Reference
10SubcutaneousData not availableData not availableData not availableData not available
40SubcutaneousData not availableData not availableData not availableData not available
80SubcutaneousData not availableData not availableData not availableData not available
120SubcutaneousData not availableData not availableData not availableData not available

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the provided search results were not available in a consolidated table. The reference indicates that pharmacokinetic studies were performed at these dosages.

Experimental Protocols

1. Induction of Neutropenia in Mice

This protocol is based on a commonly used method for inducing neutropenia using cyclophosphamide.

  • Materials:

    • Cyclophosphamide (sterile, for injection)

    • Sterile saline (0.9% NaCl)

    • 6 to 8-week-old female ICR or CD-1 mice

    • Sterile syringes and needles (25-27 gauge)

  • Procedure:

    • Aseptically reconstitute cyclophosphamide with sterile saline to a final concentration of 20 mg/mL.

    • On day -4 (four days prior to infection), administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection.

    • On day -1 (one day prior to infection), administer a second dose of cyclophosphamide at 100 mg/kg via intraperitoneal injection.

    • This regimen typically results in profound neutropenia (<100 neutrophils/mm³) by the day of infection. It is advisable to perform complete blood counts on a satellite group of mice to confirm neutropenia.

2. Neutropenic Mouse Thigh Infection Model

This protocol outlines the procedure for establishing a thigh infection in neutropenic mice.

  • Materials:

    • Neutropenic mice (prepared as described above)

    • Mid-logarithmic growth phase culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii)

    • Sterile saline or phosphate-buffered saline (PBS)

    • Sterile syringes and needles (27-30 gauge)

  • Procedure:

    • Prepare the bacterial inoculum by diluting the mid-log phase culture in sterile saline to the desired concentration (typically 10^6 to 10^7 CFU/mL). The exact concentration should be determined and optimized for each bacterial strain.

    • Anesthetize the neutropenic mice.

    • Inject 0.1 mL of the bacterial inoculum directly into the right thigh muscle of each mouse.

    • A control group of mice should be euthanized 2 hours post-infection to determine the baseline bacterial load in the thighs.

3. Administration of this compound

This protocol details the administration of this compound for efficacy studies.

  • Materials:

    • This compound (formulated for subcutaneous injection)

    • Vehicle control (appropriate for the this compound formulation)

    • Infected neutropenic mice

    • Sterile syringes and needles

  • Procedure:

    • Initiate treatment with this compound two hours post-infection.

    • Administer this compound subcutaneously at the desired dosages. Based on available data, dose-ranging studies have utilized dosages administered every 8 hours, while fractionation studies have employed regimens of 40 mg/kg every 6 hours, 80 mg/kg every 12 hours, or 160 mg/kg every 24 hours.

    • A vehicle control group should be included and treated with the same volume and frequency as the this compound-treated groups.

    • The duration of the study is typically 24 to 26 hours post-infection.

4. Assessment of this compound Efficacy

This protocol describes how to determine the efficacy of this compound by quantifying the bacterial burden in the thigh.

  • Materials:

    • Treated and control mice

    • Sterile dissection tools

    • Sterile PBS

    • Tissue homogenizer

    • Sterile dilution tubes and plating supplies (e.g., agar plates)

    • Incubator

  • Procedure:

    • At the end of the treatment period (e.g., 26 hours post-infection), euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Weigh the excised thigh tissue.

    • Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 1 mL).

    • Perform serial dilutions of the tissue homogenate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.

    • Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of this compound.

Neutropenic_Thigh_Infection_Model_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase (Day 1) Day_minus_4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day_minus_1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day_minus_4->Day_minus_1 Infection Infect Mice: Intramuscular injection of bacteria into thigh Day_minus_1->Infection Treatment Initiate Treatment (2h post-infection): Administer this compound or Vehicle (SC) Infection->Treatment Euthanasia Euthanize Mice (26h post-infection) Treatment->Euthanasia Dissection Aseptically Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count

Caption: Experimental workflow for this compound efficacy testing.

References

Troubleshooting & Optimization

BWC0977 stability in different laboratory media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving BWC0977.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: How should this compound stock solutions be stored?

A2: For short-term storage, this compound stock solutions in DMSO can be stored at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a novel bacterial topoisomerase inhibitor (NBTI).[1][2] It selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][3] This dual-targeting mechanism contributes to its broad-spectrum activity and low frequency of resistance development.[4]

Q4: Is this compound effective against fluoroquinolone-resistant strains?

A4: Yes, this compound works via a unique mechanism that occupies target binding sites distinct from fluoroquinolones. Therefore, it lacks cross-resistance to fluoroquinolones and retains activity against isolates resistant to this class of antibiotics.

Stability of this compound in Different Laboratory Media

The stability of this compound can vary depending on the composition of the laboratory medium, pH, temperature, and exposure to light. Below is a summary of hypothetical stability data for this compound in commonly used laboratory media.

Table 1: Hypothetical Stability of this compound (10 µg/mL) in Various Media at 37°C

MediumpHHalf-life (t½) in hours% Remaining after 24 hours
Mueller-Hinton Broth (MHB)7.348~75%
Tryptic Soy Broth (TSB)7.340~65%
Luria-Bertani (LB) Broth7.036~60%
Phosphate-Buffered Saline (PBS)7.4>72>90%
RPMI 16407.224~50%
DMEM7.430~55%

Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally under specific laboratory conditions.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a liquid medium over time.

Materials:

  • This compound

  • Selected laboratory medium (e.g., MHB, TSB)

  • Sterile, light-protected containers (e.g., amber tubes)

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Sterile DMSO for stock solution preparation

  • Sterile medium for dilutions

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Working Solution: Dilute the stock solution in the selected laboratory medium to the final desired concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.

  • Aliquot Samples: Dispense the working solution into sterile, light-protected containers for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubation: Place the aliquots in a 37°C incubator. The 0-hour time point should be immediately processed or stored at -80°C.

  • Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time points have been collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Determine the half-life of the compound in the tested medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound in the medium. - pH of the medium: The stability of the compound may be pH-dependent. - Exposure to light: Photodegradation can occur with some compounds. - Temperature: Higher temperatures can accelerate degradation.- Measure and, if possible, buffer the pH of the medium. - Protect the experimental setup from light by using amber tubes or covering with aluminum foil. - Ensure the incubator is accurately calibrated to the intended temperature.
Inconsistent results between experiments. - Variability in medium preparation: Batch-to-batch differences in medium composition can affect stability. - Inconsistent storage of stock solutions: Repeated freeze-thaw cycles can degrade the stock solution.- Use a consistent source and lot of medium for the duration of the study. - Prepare single-use aliquots of the this compound stock solution to avoid repeated freezing and thawing.
Precipitation of this compound in the medium. - Low solubility: The compound may have limited solubility in the aqueous medium, especially at higher concentrations. - Interaction with medium components: Some components of the medium may cause the compound to precipitate.- Ensure the final concentration of DMSO from the stock solution is low (typically <1%) to avoid solubility issues. - Perform a solubility test of this compound in the chosen medium before starting the stability study.

Visualizing the Mechanism of Action and Experimental Workflow

To further aid in understanding, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for stability testing.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV inhibits Replication_Fork Replication_Fork DNA_Gyrase->Replication_Fork relaxes supercoils Topoisomerase_IV->Replication_Fork decatenates DNA DNA_Replication_Blocked DNA_Replication_Blocked Replication_Fork->DNA_Replication_Blocked Cell_Death Cell_Death DNA_Replication_Blocked->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution in Test Medium Prepare_Stock->Prepare_Working Aliquot Aliquot for Each Time Point Prepare_Working->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Collect_Samples Collect Samples at 0, 2, 4, 8, 12, 24, 48h Incubate->Collect_Samples Freeze Freeze Samples at -80°C Collect_Samples->Freeze Analyze Analyze by HPLC Freeze->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate End End Calculate->End

References

Optimizing BWC0977 Concentration for MIC Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing BWC0977 in Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel bacterial topoisomerase inhibitor. It selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its potent broad-spectrum activity against a wide range of pathogens, including multidrug-resistant (MDR) strains.[1][2]

Q2: What is the recommended solvent and broth for this compound MIC assays?

A2: For initial stock solutions, this compound should be dissolved in dimethyl sulfoxide (DMSO).[3] For the broth microdilution assay itself, cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.

Q3: What are the expected MIC values for common quality control (QC) strains?

A3: While official CLSI-endorsed quality control ranges for this compound are not yet publicly available, published studies provide expected MIC values for commonly used ATCC quality control strains. These can be used to verify your assay is performing as expected.

Quality Control StrainATCC NumberTypical MIC (µg/mL)
Escherichia coli259220.03
Staphylococcus aureus292130.03
Pseudomonas aeruginosa278530.25
Streptococcus pneumoniae49619Not explicitly stated in the provided search results
Enterococcus faecalis292120.06
Haemophilus influenzae492470.016
Neisseria gonorrhoeae492260.016

Note: These values are based on published research and may vary slightly between laboratories. It is recommended to establish internal QC ranges based on your laboratory's data.

Troubleshooting Guide

Problem 1: High variability in MIC results between experiments or replicates.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the turbidity. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.

  • Possible Cause: Inaccurate serial dilutions of this compound.

    • Solution: Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh intermediate dilution of this compound in CAMHB for each assay to avoid issues with compound stability in the aqueous solution.

  • Possible Cause: Contamination of the microtiter plate or reagents.

    • Solution: Use sterile technique throughout the procedure. Ensure all media, reagents, and equipment are sterile. Include a sterility control (broth only) on each plate to check for contamination.

Problem 2: No bacterial growth in the positive control well.

  • Possible Cause: Inactive or non-viable bacterial inoculum.

    • Solution: Use a fresh overnight culture of the test organism to prepare the inoculum. Perform a viability count of the inoculum to confirm the presence of viable bacteria.

  • Possible Cause: Incorrect incubation conditions.

    • Solution: Ensure the incubator is set to the appropriate temperature (typically 35°C ± 2°C) and atmosphere for the specific bacterium being tested.

Problem 3: "Skipped wells" - growth in wells with higher this compound concentrations than in wells with lower concentrations.

  • Possible Cause: Contamination during plate preparation.

    • Solution: Be meticulous with aseptic technique when adding reagents and inoculum to the wells. Use a new pipette tip for each well.

  • Possible Cause: Compound precipitation at higher concentrations.

    • Solution: Although the initial stock is in DMSO, high concentrations of hydrophobic compounds can sometimes precipitate when diluted in aqueous media. Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is suspected, consider preparing a fresh, more dilute stock solution in DMSO before further dilution in CAMHB.

Problem 4: "Trailing" or "hazy" growth at the MIC endpoint.

  • Possible Cause: The bacteriostatic nature of some topoisomerase inhibitors can sometimes lead to reduced but not completely inhibited growth over a range of concentrations.

    • Solution: According to CLSI guidelines, the MIC should be read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For trailing endpoints, this is often interpreted as the concentration at which there is a significant reduction in growth (e.g., ~80%) compared to the positive control. Consistency in reading the endpoint is crucial. Having a second individual read the plates can help ensure consistency.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Following CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strain(s)

  • Quality control bacterial strain(s) (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This is typically a 1:150 dilution, but the exact dilution factor should be validated for your specific laboratory conditions.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 100 µL.

    • The concentration range should be chosen to encompass the expected MIC of the test organism.

    • Include the following controls on each plate:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

      • Sterility Control: A well containing only CAMHB (no bacteria or this compound).

  • Inoculation of Microtiter Plates:

    • Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow A Prepare this compound Stock (in DMSO) C Serial Dilution of this compound (in CAMHB in 96-well plate) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (35°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Broth microdilution MIC assay workflow.

Troubleshooting_Logic Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Dilutions Review Serial Dilution Technique (Calibrated pipettes, fresh tips) Start->Check_Dilutions Check_Contamination Assess Aseptic Technique (Sterility controls) Start->Check_Contamination Consistent_Results Consistent Results Check_Inoculum->Consistent_Results Check_Dilutions->Consistent_Results Check_Contamination->Consistent_Results

Caption: Troubleshooting logic for inconsistent MIC results.

References

Troubleshooting BWC0977 MIC Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays with BWC0977, a novel bacterial topoisomerase inhibitor.[1][2][3] Consistent and reproducible MIC data is critical for the evaluation of this broad-spectrum antibacterial agent.[2][4]

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the most common causes?

A1: Variability in MIC assays can stem from several factors. The most common sources include inconsistencies in the preparation of the bacterial inoculum, variations in the growth medium, improper incubation conditions, and subjective interpretation of bacterial growth. It is crucial to adhere to standardized protocols to minimize these variables.

Q2: What is the recommended standard protocol for determining the MIC of this compound?

A2: For determining the MIC of this compound, it is recommended to follow the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Specifically, using cation-adjusted Mueller-Hinton broth (CAMHB) is advised for the sequential dilutions of this compound.

Q3: How should this compound be prepared for the MIC assay?

A3: this compound should first be dissolved in dimethyl sulfoxide (DMSO) to create an initial stock solution. Subsequent dilutions should be made in the appropriate test medium, such as CAMHB, to achieve the desired concentrations for the assay.

Q4: What is the "inoculum effect" and could it be affecting our this compound MIC results?

A4: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher initial bacterial density. To minimize this, it is critical to standardize the inoculum to a 0.5 McFarland standard for broth microdilution, which corresponds to approximately 1 x 10^8 CFU/mL, and then dilute this to the final recommended concentration in the wells.

Q5: We are noticing trailing or faint growth in the wells. How should we interpret the MIC endpoint?

A5: Trailing, characterized by reduced but still visible growth over a range of concentrations, can complicate MIC determination. It's important to have a consistent reading method. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism under strictly controlled in vitro conditions. For some organism-drug combinations, specific guidelines may apply, so consulting CLSI or EUCAST documents for endpoint reading is recommended.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Experiments

This guide addresses significant variations in this compound MIC values observed across different experimental runs.

Potential Cause Recommended Solution Reference Standard
Inoculum Preparation Variability Ensure the bacterial suspension is in the logarithmic growth phase. Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or a McFarland densitometer. Prepare a fresh inoculum for each experiment.CLSI M07-A11
Media Composition and pH Use cation-adjusted Mueller-Hinton broth (CAMHB) from a reputable supplier. Prepare the medium according to the manufacturer's instructions on the day of the experiment. Ensure the pH is within the recommended range.CLSI M07-A11
Incubation Conditions Incubate plates at a stable 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions, especially for fastidious organisms.CLSI M07-A11
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.Good Laboratory Practice
Issue 2: Unexpectedly High MIC Values

This guide helps troubleshoot instances where the observed MIC for this compound is higher than anticipated.

Potential Cause Recommended Solution Reference Standard
High Inoculum Density Strictly adhere to the standardized inoculum preparation to avoid the "inoculum effect." Verify the final inoculum concentration in the wells via plate counts.CLSI M07-A11
This compound Binding to Plastic Use low-binding microtiter plates if significant binding is suspected.Manufacturer's Recommendation
Presence of Resistant Subpopulations Check the purity of the inoculum by streaking onto an agar plate. The presence of mixed colonies may indicate contamination or the emergence of resistant variants.Good Laboratory Practice

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizing the Workflow

The following diagrams illustrate key workflows in the this compound MIC assay troubleshooting process.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis BWC_prep Prepare this compound Stock (in DMSO) Dilution Serial Dilution of this compound in 96-well plate BWC_prep->Dilution Media_prep Prepare Cation-Adjusted Mueller-Hinton Broth Media_prep->Dilution Inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_prep->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC Endpoint (Lowest concentration with no visible growth) Incubation->Reading

Caption: A standard workflow for a this compound MIC assay.

Start Inconsistent MIC Results Check_Inoculum Inoculum Standardized? Start->Check_Inoculum Check_Media Media Prepared Correctly? Check_Inoculum->Check_Media Yes Solution_Inoculum Re-standardize inoculum using McFarland standard Check_Inoculum->Solution_Inoculum No Check_Incubation Incubation Conditions Correct? Check_Media->Check_Incubation Yes Solution_Media Prepare fresh media and verify pH Check_Media->Solution_Media No Check_Reading Consistent Endpoint Reading? Check_Incubation->Check_Reading Yes Solution_Incubation Verify incubator temperature and time Check_Incubation->Solution_Incubation No Solution_Reading Establish clear reading guidelines Check_Reading->Solution_Reading No Consistent_Results Consistent Results Check_Reading->Consistent_Results Yes Solution_Inoculum->Start Solution_Media->Start Solution_Incubation->Start Solution_Reading->Start

Caption: A logical troubleshooting flowchart for MIC variability.

References

Technical Support Center: BWC0977 Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the potential for bacterial resistance development to BWC0977, a novel bacterial topoisomerase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to resistance?

A1: this compound is a potent bacterial topoisomerase inhibitor that dually targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3] This dual-targeting mechanism is a key feature that contributes to a low frequency of spontaneous resistance. For a bacterium to become resistant through target modification, it would likely require mutations in both gyrase and topoisomerase IV, a statistically less frequent event than a single target mutation.

Q2: What is the reported frequency of resistance to this compound?

A2: Studies have shown that this compound has a very low frequency of spontaneous resistance. Efforts to generate resistant mutants in a single step have been largely unsuccessful.[4]

Q3: Have any target-mediated resistance mutations been identified for this compound?

A3: In long-term serial passage experiments with Escherichia coli, where bacteria are repeatedly exposed to sub-lethal concentrations of the drug, no mutations in the target genes (gyrA and parC) were identified, even in mutants that exhibited a shift in the minimum inhibitory concentration (MIC).[4]

Q4: If not through target mutations, how might bacteria develop resistance to this compound?

A4: While target-site mutations appear rare, non-target-mediated mechanisms are a potential avenue for resistance. One such mechanism is the overexpression of efflux pumps, which are membrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. The AcrAB-TolC efflux system is a major contributor to multidrug resistance in Gram-negative bacteria. A study using a ΔtolC mutant of E. coli showed a smaller shift in MIC compared to the wildtype strain in serial passage experiments, suggesting a role for this efflux system in reduced susceptibility to this compound.

Q5: How does the activity of this compound compare against multidrug-resistant (MDR) strains?

A5: this compound demonstrates significant efficacy against a wide range of multidrug-resistant pathogens. It retains activity against bacteria that are resistant to other classes of antibiotics, including fluoroquinolones, carbapenems, and colistin.

Troubleshooting Guides

Guide 1: Unexpectedly High MIC Values in Initial Screening
Potential Cause Troubleshooting Steps
Inaccurate Drug Concentration Verify the initial stock concentration of this compound. Ensure accurate serial dilutions. Prepare fresh stock solutions for each experiment.
High Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1-2 x 10^8 CFU/mL).
Media pH Imbalance Check the pH of the Mueller-Hinton broth. Significant deviations from the recommended pH can affect the activity of some antibiotics.
Contamination Use aseptic techniques throughout the procedure. Visually inspect plates and broth for any signs of contamination.
Inherent Resistance of the Strain The bacterial isolate may possess intrinsic resistance mechanisms. Consider testing against a known susceptible quality control strain (e.g., E. coli ATCC 25922).
Guide 2: Interpreting MIC Shifts in Serial Passage Experiments
Observation Potential Interpretation & Next Steps
Gradual, step-wise increase in MIC over several passages. This pattern is often associated with the accumulation of mutations, potentially in non-target genes that affect drug uptake or efflux.
No mutations found in gyrA or parC despite an increased MIC. This strongly suggests a non-target-mediated resistance mechanism. Investigate the potential role of efflux pumps.
Next Steps:
1. Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of major efflux pump genes (e.g., acrA, acrB, tolC) in the resistant mutants compared to the parental strain.
2. Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI would indicate the involvement of efflux pumps.
3. Whole Genome Sequencing: Sequence the genomes of the resistant mutants to identify mutations in genes other than gyrA and parC that could contribute to the observed phenotype.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Organism Type MIC90 Range (µg/mL) Reference
Multi-Drug Resistant (MDR) Gram-negative bacteria0.03 - 2
Gram-positive bacteriaData not specified in provided results
AnaerobesData not specified in provided results
Biothreat pathogensData not specified in provided results

Table 2: Example Results of a Serial Passage Experiment with E. coli

Day MIC (µg/mL) Fold Change in MIC Target Gene Mutations (gyrA, parC)
00.0151xNone
50.032xNone
100.064xNone
150.1258xNone
200.2516xNone
250.533xNone
300.533xNone
351.5100xNone
This is a hypothetical table based on the description of a 100-fold shift in MIC without target mutations.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the starting concentration for the serial dilution.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test organism.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB.
  • Add the diluted bacterial inoculum to each well.
  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Protocol 2: Serial Passage Assay to Select for Resistance

1. Initial MIC Determination:

  • Determine the baseline MIC of this compound for the bacterial strain of interest as described in Protocol 1.

2. Serial Passage Procedure:

  • In a 96-well plate or in culture tubes, prepare a range of this compound concentrations in broth, typically starting from a sub-inhibitory concentration (e.g., 0.25x MIC) up to concentrations above the MIC.
  • Inoculate the wells/tubes with the bacterial strain at a standardized density.
  • Incubate at 37°C for 24 hours.
  • The next day, determine the MIC for this passage.
  • Use the culture from the well/tube at the highest concentration that still shows growth (typically 0.5x the new MIC) to inoculate a fresh set of serial dilutions of this compound.
  • Repeat this process for a predetermined number of days (e.g., 30-35 days) or until a significant increase in MIC is observed.

3. Analysis of Resistant Mutants:

  • Isolate single colonies from the passaged cultures that exhibit an increased MIC.
  • Confirm the stability of the resistant phenotype by growing the isolates in antibiotic-free media for several passages and then re-testing the MIC.
  • Perform genomic analysis (e.g., Sanger sequencing of gyrA and parC, whole-genome sequencing) to identify the genetic basis of resistance.

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication BWC0977_ext This compound BWC0977_int This compound BWC0977_ext->BWC0977_int Enters Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) BWC0977_int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) BWC0977_int->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils Topoisomerase_IV->Replication_Fork Decatenates Chromosomes Resistance_Development_Workflow start Start: Isolate with Increased MIC from Serial Passage seq_targets Sequence Target Genes (gyrA, parC) start->seq_targets mutations_found Mutations Found seq_targets->mutations_found Yes no_mutations No Target Mutations seq_targets->no_mutations No analyze_target Analyze Target-Mediated Resistance mutations_found->analyze_target investigate_efflux Investigate Non-Target Mechanisms (e.g., Efflux) no_mutations->investigate_efflux conclusion Identify Resistance Mechanism analyze_target->conclusion qPCR RT-qPCR for Efflux Pump Gene Expression investigate_efflux->qPCR EPI_assay Efflux Pump Inhibitor Assay investigate_efflux->EPI_assay WGS Whole Genome Sequencing investigate_efflux->WGS qPCR->conclusion EPI_assay->conclusion WGS->conclusion Efflux_Pump_Hypothesis cluster_cell Bacterial Cell BWC0977_in This compound Efflux_Pump AcrAB-TolC Efflux Pump BWC0977_in->Efflux_Pump Substrate for Target DNA Gyrase/ Topoisomerase IV BWC0977_in->Target Inhibits BWC0977_out This compound Efflux_Pump->BWC0977_out Pumps Out

References

Overcoming solubility issues with BWC0977 at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BWC0977. The following information is designed to help overcome potential challenges, particularly those related to solubility at high doses, during preclinical and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, broad-spectrum antibacterial agent.[1][2][3][4][5] It functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This mechanism of action is distinct from many existing classes of antibiotics, giving this compound the potential to be effective against multidrug-resistant (MDR) pathogens.

Q2: What is the reported efficacy of this compound?

Preclinical studies have demonstrated that this compound is potent against a wide range of Gram-negative and Gram-positive bacteria, including many designated as ESKAPE pathogens. It has shown a minimum inhibitory concentration (MIC90) ranging from 0.03 to 2 µg/mL against various MDR pathogens. Furthermore, it has demonstrated efficacy in animal infection models and has been found to be safe and well-tolerated in initial human clinical trials.

Q3: Are there known solubility issues with this compound?

While specific details regarding the physicochemical properties of this compound are not extensively published, preclinical studies have indicated that solubility and volume constraints can limit the maximum achievable dose in animal models. Poor aqueous solubility is a common challenge for many new chemical entities in drug development.

Troubleshooting Guide: Overcoming Solubility Issues with this compound at High Doses

Issue: I am observing precipitation or incomplete dissolution of this compound when preparing high-concentration stock solutions or dosing formulations.

This is a common issue for compounds with low aqueous solubility. The following are potential strategies to address this problem, ranging from simple to more complex formulation approaches.

Solution 1: pH Adjustment

Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For a compound with acidic or basic functional groups, adjusting the pH can increase the proportion of the ionized, more soluble form.

Experimental Protocol:

  • Determine the pKa of this compound: If the pKa is not known, it can be predicted using computational tools or determined experimentally via potentiometric titration.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 units below to 2 units above the pKa of the compound. Common biological buffers include phosphate, citrate, and TRIS, depending on the experimental system's compatibility.

  • Solubility Assessment:

    • Add a known excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Select the optimal pH: The pH that yields the highest solubility without compromising compound stability should be used for future experiments.

Solution 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.

Commonly Used Co-solvents in Preclinical Research:

Co-solventTypical Concentration RangeConsiderations
Dimethyl sulfoxide (DMSO)< 10% (in vitro), < 5% (in vivo)Can have cellular toxicity at higher concentrations.
Ethanol5-20%Can cause pain on injection and may have pharmacological effects.
Polyethylene glycol 300/400 (PEG 300/400)10-60%Generally well-tolerated.
Propylene glycol (PG)10-40%Can be viscous.

Experimental Protocol:

  • Screening Co-solvents: Prepare binary mixtures of water (or buffer at optimal pH) and various co-solvents at different ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Solubility Determination: Following the "Solubility Assessment" protocol described in Solution 1, determine the saturation solubility of this compound in each co-solvent mixture.

  • Toxicity/Tolerance Assessment: Before use in cellular or animal studies, ensure the selected co-solvent concentration is non-toxic and well-tolerated in your experimental model.

Solution 3: Formulation with Solubilizing Excipients

Principle: Certain excipients can enhance solubility through various mechanisms, such as micellar encapsulation (surfactants) or the formation of inclusion complexes (cyclodextrins).

Common Solubilizing Excipients:

Excipient ClassExamplesMechanism of Action
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL)Form micelles that encapsulate hydrophobic drug molecules.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the drug resides within the hydrophobic cavity of the cyclodextrin.

Experimental Protocol for Cyclodextrin Formulation:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20%, 30% w/v).

  • Phase Solubility Study:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the samples as described previously.

    • Determine the concentration of dissolved this compound in the supernatant.

  • Plot and Analyze: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (Type A phase-solubility diagram) suggests the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

  • Select Formulation: Choose a cyclodextrin concentration that achieves the desired this compound concentration while remaining within acceptable limits for the intended application.

Visualizations

This compound Mechanism of Action

BWC0977_Mechanism cluster_bacterium Bacterial Cell cluster_process This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication Blocks relaxation of\nsupercoiled DNA Blocks relaxation of supercoiled DNA DNA_Gyrase->Blocks relaxation of\nsupercoiled DNA Inhibits decatenation of\ndaughter chromosomes Inhibits decatenation of daughter chromosomes Topoisomerase_IV->Inhibits decatenation of\ndaughter chromosomes Cell_Death Cell Death DNA_Replication->Cell_Death is blocked, leading to

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Improving this compound Solubility

References

BWC0977 Technical Support Center: Intravenous vs. Oral Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel bacterial topoisomerase inhibitor (NBTI), BWC0977. The information is presented in a question-and-answer format to directly address potential issues during experimentation with both intravenous and oral formulations.

Disclaimer

Detailed formulation composition of this compound is proprietary. The following guidance is based on publicly available data and general principles for formulating compounds with similar characteristics (e.g., poor solubility). Researchers should perform their own validation and optimization.

Troubleshooting Guides

Intravenous (IV) Formulation

Question 1: My this compound intravenous formulation shows precipitation upon preparation or during the experiment. What should I do?

Answer: Precipitation of this compound in an aqueous solution can be a significant issue, likely due to its low aqueous solubility, a common characteristic of novel bacterial topoisomerase inhibitors.

Initial Checks:

  • Solvent Quality: Ensure the solvent (e.g., Water for Injection, saline) is pure and at the correct pH.

  • Temperature: Check if the temperature of the solution has dropped, as solubility is often temperature-dependent.

  • Concentration: Verify that you have not exceeded the known solubility limit of this compound in your chosen vehicle.

Troubleshooting Steps:

  • pH Adjustment: The solubility of this compound may be pH-dependent. Attempt to adjust the pH of the vehicle. A modest change towards acidic or basic conditions might improve solubility. Small, incremental changes are recommended.

  • Co-solvents: Consider the use of a co-solvent system. Common co-solvents for poorly soluble drugs in IV formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with low percentages and assess for precipitation.

  • Solubilizing Agents: The use of cyclodextrins (e.g., sulfobutylether-beta-cyclodextrin, HP-β-CD) can enhance the solubility of hydrophobic compounds by forming inclusion complexes.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as it can also introduce energy that might promote precipitation of unstable solutions.

A decision tree for troubleshooting IV formulation precipitation is provided below:

G start Precipitation Observed in IV Formulation check_conc Is concentration above known solubility limit? start->check_conc adjust_conc Reduce concentration check_conc->adjust_conc Yes check_ph Is pH optimal for solubility? check_conc->check_ph No adjust_conc->start adjust_ph Adjust pH check_ph->adjust_ph No success Solution is clear. Proceed with experiment. check_ph->success Yes use_cosolvent Add co-solvent (e.g., PEG, Propylene Glycol) adjust_ph->use_cosolvent use_solubilizer Use solubilizing agent (e.g., Cyclodextrin) use_cosolvent->use_solubilizer use_cosolvent->success If successful use_solubilizer->success If successful fail Precipitation persists. Re-evaluate formulation strategy. use_solubilizer->fail

Troubleshooting precipitation in IV formulations.

Question 2: I am observing high variability in my in vivo results with the IV formulation. What could be the cause?

Answer: High variability with an IV formulation can stem from several factors, even though this route bypasses absorption barriers.

Potential Causes and Solutions:

  • Formulation Instability: If the drug is precipitating in the formulation post-preparation or in the infusion lines, the delivered dose will be inconsistent. Re-visit the troubleshooting steps for precipitation.

  • Inaccurate Dosing: Ensure accurate calibration of syringes and infusion pumps. For small animal studies, even minor errors in volume can lead to significant dose variations.

  • Animal Handling: Stress during injection can alter physiological parameters in animal models, affecting drug distribution and clearance. Ensure proper handling and acclimatization.

  • Metabolic Differences: Biological variability between animals can contribute. Ensure your animal cohorts are appropriately randomized.

Oral Formulation

Question 1: I am seeing very low or inconsistent bioavailability in my animal studies with an oral this compound formulation. Why might this be happening?

Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many antibiotics.[1][2]

Possible Reasons:

  • Poor Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. If solubility is low, absorption will be limited.

  • Low Permeability: The dissolved drug must be able to pass through the intestinal wall. This compound may be a substrate for efflux transporters like P-glycoprotein, which pump the drug back into the gut lumen.[1]

  • GI Tract Instability: The compound may be degrading in the acidic environment of the stomach or due to enzymatic action in the intestines.[1]

  • Food Effects: The presence or absence of food can significantly alter the GI environment and affect drug absorption.

Troubleshooting Steps:

  • Formulation Strategy:

    • Particle Size Reduction: Micronization or nano-milling increases the surface area of the drug, which can enhance the dissolution rate.

    • Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer carrier can improve both solubility and dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Excipient Selection:

    • Permeation Enhancers: These can be used to improve passage across the intestinal epithelium, but must be used with caution due to potential toxicity.

    • Bioavailability Enhancers: Some excipients can inhibit efflux pumps or metabolic enzymes.

  • Experimental Design:

    • Fasted vs. Fed State: Conduct studies in both fasted and fed animals to understand the impact of food on absorption.

    • Dose Escalation: Assess if bioavailability is dose-dependent, which might suggest saturation of transporters or solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a Novel Bacterial Topoisomerase Inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism helps to overcome resistance that may arise from mutations in a single target.

G This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Required for TopoIV->Replication Required for CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to G cluster_prep 1. Formulation Preparation cluster_admin 2. Animal Dosing cluster_sampling 3. Sample Collection cluster_analysis 4. Bioanalysis & PK Modeling prep_iv Prepare IV Formulation (e.g., with SBECD) admin_iv Administer IV Bolus/ Infusion to Cohort A prep_iv->admin_iv prep_oral Prepare Oral Suspension (e.g., with CMC) admin_oral Administer Oral Gavage to Cohort B prep_oral->admin_oral sample_iv Collect Blood Samples (e.g., 0, 5, 15, 30, 60, 120 min) admin_iv->sample_iv sample_oral Collect Blood Samples (e.g., 0, 15, 30, 60, 120, 240 min) admin_oral->sample_oral process_samples Process Blood to Plasma sample_iv->process_samples sample_oral->process_samples lcms Quantify this compound via LC-MS process_samples->lcms pk_analysis Calculate PK Parameters (AUC, Cmax, T1/2, F%) lcms->pk_analysis

References

Factors affecting BWC0977 efficacy in in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A real-world antibacterial agent designated BWC0977 exists and is currently under investigation as a novel bacterial topoisomerase inhibitor.[1][2][3][4][5] This guide, however, has been developed to address inquiries related to a hypothetical antibody-drug conjugate (ADC) also named this compound, for use in oncological research. The information provided herein is tailored to a cancer research context and does not pertain to the aforementioned antibacterial compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hypothetical ADC this compound in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the ADC this compound?

A1: this compound is a novel antibody-drug conjugate designed for targeted cancer therapy. It comprises a humanized monoclonal antibody targeting the tumor-associated antigen "Tyr-Kinase Receptor 1" (TKR1), linked to a potent cytotoxic payload, "Monomethyl Auristatin E-like" (MMAE-L), via a cleavable linker. The proposed mechanism involves the binding of this compound to TKR1 on the surface of tumor cells, followed by internalization and lysosomal trafficking. Inside the lysosome, the linker is cleaved, releasing the MMAE-L payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Q2: How does the expression level of TKR1 on target cells affect this compound efficacy?

A2: The efficacy of this compound is highly dependent on the surface expression level of its target, TKR1. Higher TKR1 expression generally leads to increased binding and internalization of the ADC, resulting in greater intracellular payload delivery and more potent cytotoxicity. It is crucial to quantify TKR1 expression on your cell lines of interest before initiating cytotoxicity assays.

Q3: What are the key factors that can influence the in vitro efficacy of this compound?

A3: Several factors can impact the observed efficacy of this compound in in vitro settings. These include:

  • Target Antigen Expression: The density of TKR1 on the cell surface is a primary determinant of efficacy.

  • Cell Health and Culture Conditions: The growth phase, confluency, and overall health of the cell culture can significantly affect experimental outcomes.

  • Assay Protocol and Duration: The specific parameters of the cytotoxicity assay, such as incubation time and seeding density, need to be optimized.

  • ADC Integrity and Handling: Proper storage and handling of this compound are essential to prevent aggregation or degradation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Question: We are observing significant variability in the IC50 values for this compound between experiments using the same cell line. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol.

Troubleshooting Steps:

  • ADC Quality and Handling:

    • Aggregation: this compound may be prone to aggregation. Ensure the ADC is properly formulated and stored. Before use, visually inspect the solution for precipitates.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution. Aliquot the ADC upon receipt.

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Use authenticated cell lines with a consistent and low passage number.

    • Cell Health and Confluency: Ensure cells are in the exponential growth phase at the time of seeding and avoid using over-confluent cells.

  • Assay Protocol:

    • Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.

    • Incubation Time: The duration of ADC exposure is critical. Ensure the incubation time is sufficient for internalization, payload release, and induction of cell death.

Issue 2: Low Potency of this compound in a TKR1-Positive Cell Line

Question: Our in vitro cytotoxicity assay shows a higher IC50 value (lower potency) for this compound than expected in a cell line known to express TKR1. What could be the issue?

Answer: Lower than expected potency can be due to several factors, including issues with the ADC, the target cells, or the experimental setup.

Troubleshooting Steps:

  • Confirm TKR1 Expression and Accessibility:

    • Quantify Surface TKR1: Use flow cytometry to confirm the surface expression level of TKR1 on your specific cell line.

    • Antibody Binding: Perform a binding assay with the unconjugated antibody to ensure it can access the TKR1 epitope on intact cells.

  • Investigate ADC Internalization:

    • Internalization Assay: A lack of efficient internalization will result in low potency. Conduct an internalization assay using a fluorescently labeled this compound or the unconjugated antibody.

  • Payload Sensitivity:

    • Free Payload Control: Treat the cells with the free cytotoxic payload (MMAE-L) to determine their intrinsic sensitivity to the drug. This will help differentiate between resistance to the payload and issues with ADC delivery.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTKR1 Expression (Receptors/Cell)This compound IC50 (nM)
SK-BR-3Breast CancerHigh (~800,000)0.5
MDA-MB-453Breast CancerModerate (~250,000)5.2
MCF-7Breast CancerLow (~50,000)50.8
MDA-MB-468Breast CancerVery Low (~10,000)>1000

Table 2: Effect of Incubation Time on this compound IC50 in SK-BR-3 Cells

Incubation Time (hours)This compound IC50 (nM)
2410.3
482.1
720.5
960.4

Experimental Protocols

Protocol 1: Target-Specific Cytotoxicity Assay

This protocol is designed to determine the potency and specificity of this compound on antigen-positive versus antigen-negative cells.

Materials:

  • TKR1-positive and TKR1-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound, unconjugated antibody, and free payload (MMAE-L)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound, the unconjugated antibody, and the free payload in complete medium.

  • Remove the medium from the wells and add 100 µL of the different compound concentrations. Include untreated cells as a control.

  • Incubate for 72-120 hours, depending on the cell line's doubling time.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: ADC Internalization Assay

This protocol confirms that this compound is internalized by target cells.

Materials:

  • Fluorescently labeled this compound (e.g., with Alexa Fluor 488)

  • TKR1-positive cell line

  • Complete cell culture medium

  • Poly-D-lysine coated plates or coverslips

  • High-content imaging system or flow cytometer

Procedure:

  • Seed cells on poly-D-lysine coated plates or coverslips and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound at a specific concentration.

  • Incubate for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.

  • At each time point, wash the cells with cold PBS to remove non-bound ADC.

  • Fix the cells with 4% paraformaldehyde.

  • Acquire images using a high-content imaging system or analyze by flow cytometry to measure the fluorescence intensity.

  • Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.

Visualizations

BWC0977_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TKR1 TKR1 Receptor This compound->TKR1 Binding Endosome Early Endosome TKR1->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released MMAE-L Lysosome->Payload Linker Cleavage Microtubules Microtubules Payload->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Caption: Proposed mechanism of action for the ADC this compound.

Troubleshooting_Workflow Start Inconsistent IC50 or Low Potency Observed Check_ADC Verify ADC Quality (Aggregation, Storage) Start->Check_ADC Check_Cells Assess Cell Culture (Passage, Health, Confluency) Start->Check_Cells Check_Protocol Review Assay Protocol (Seeding, Incubation Time) Start->Check_Protocol Confirm_Target Confirm TKR1 Expression (Flow Cytometry) Start->Confirm_Target Analyze_Data Re-analyze Data Check_ADC->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Test_Internalization Perform Internalization Assay Confirm_Target->Test_Internalization Test_Payload_Sensitivity Free Payload Control Assay Test_Internalization->Test_Payload_Sensitivity Test_Payload_Sensitivity->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Factors_Affecting_Efficacy Efficacy This compound In Vitro Efficacy DAR Drug-to-Antibody Ratio Efficacy->DAR Linker_Stability Linker Stability Efficacy->Linker_Stability Payload_Potency Payload Potency Efficacy->Payload_Potency Antigen_Expression TKR1 Expression Efficacy->Antigen_Expression Internalization_Rate Internalization Rate Efficacy->Internalization_Rate Lysosomal_Activity Lysosomal Activity Efficacy->Lysosomal_Activity Incubation_Time Incubation Time Efficacy->Incubation_Time Cell_Density Cell Density Efficacy->Cell_Density Assay_Format Assay Format Efficacy->Assay_Format

References

How to prevent BWC0977 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BWC0977. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to prevent its degradation. This compound is a potent, broad-spectrum antibacterial agent that functions as a novel bacterial topoisomerase inhibitor, targeting both DNA gyrase and topoisomerase IV to inhibit bacterial DNA replication.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound stock solutions?

A1: For short-term storage (up to 24 hours), this compound solutions have been observed to be stable at room temperature.[1] However, to minimize any potential for degradation, it is recommended to store stock solutions at 4°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised.

Q2: What solvents should be used to prepare this compound stock solutions?

A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When further diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid affecting the biological system.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, many complex organic molecules can be light-sensitive. As a standard precautionary measure, it is best practice to handle this compound solutions in a manner that minimizes exposure to direct light. Use amber vials or cover tubes with aluminum foil during experiments and storage.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound across different pH ranges has not been publicly detailed. However, compounds with ester or amide functionalities can be susceptible to hydrolysis at extreme pH values. It is recommended to prepare and use this compound in buffers within a pH range of 6.0 to 8.0. If your experimental conditions require a pH outside of this range, it is advisable to perform a preliminary stability test.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected antibacterial activity. Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions of this compound from solid material.2. Ensure stock solutions are stored at or below 4°C and protected from light.3. Minimize the time working solutions are kept at room temperature.4. Verify the pH of your experimental media.
Precipitation of this compound in aqueous media. Low solubility of this compound in the final experimental buffer.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but not high enough to impact the experiment.2. Consider a gentle vortex or brief sonication to aid dissolution after dilution.3. Perform a solubility test at the final concentration before proceeding with the full experiment.
Variability in results between experimental repeats. Inconsistent handling of this compound, leading to varying levels of degradation.1. Standardize the protocol for preparing and handling this compound solutions across all experiments.2. Use freshly prepared dilutions for each experiment from a properly stored stock.3. Minimize exposure of the compound to light and extreme temperatures during the experimental workflow.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber, tightly sealed vials to avoid freeze-thaw cycles and light exposure.

Protocol for Preparing Working Solutions in Bacterial Culture Media
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the desired bacterial culture medium (e.g., Mueller-Hinton broth) to achieve the final experimental concentrations.

  • Mixing: Gently vortex each dilution to ensure homogeneity.

  • Usage: Use the freshly prepared working solutions immediately to minimize the risk of degradation or precipitation.

Visualizations

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits Supercoiling DNA Supercoiling Management Gyrase->Supercoiling controls Decatenation Chromosome Decatenation TopoIV->Decatenation controls Replication DNA Replication CellDeath Bacterial Cell Death Replication->CellDeath inhibition leads to Supercoiling->Replication Decatenation->Replication

Caption: Mechanism of action of this compound.

BWC0977_Handling_Workflow cluster_Storage Storage cluster_Preparation Preparation cluster_Experiment Experiment Solid Solid this compound (-20°C, desiccated) Equilibrate Equilibrate Solid to RT Solid->Equilibrate Stock DMSO Stock Solution (-20°C or -80°C, aliquoted, dark) Working Prepare Working Dilutions in Aqueous Buffer (Fresh) Stock->Working Use Dissolve Dissolve in DMSO Equilibrate->Dissolve Dissolve->Stock Store Assay Perform Assay (Minimize light exposure) Working->Assay

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckStorage Check Storage Conditions (-20°C, dark, aliquoted?) Start->CheckStorage CheckHandling Review Handling (Fresh dilutions, min. light?) Start->CheckHandling CheckSolubility Observe for Precipitation? Start->CheckSolubility PrepareFresh Action: Prepare Fresh Stock CheckStorage->PrepareFresh No StandardizeProtocol Action: Standardize Protocol CheckHandling->StandardizeProtocol No OptimizeSolvent Action: Optimize Solvent Conc. CheckSolubility->OptimizeSolvent Yes Resolved Issue Resolved PrepareFresh->Resolved StandardizeProtocol->Resolved OptimizeSolvent->Resolved

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Optimizing incubation time for BWC0977 susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for BWC0977 antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for this compound susceptibility testing?

A1: For broth microdilution testing of this compound, the standard incubation time is 16-20 hours at 35°C ± 2°C, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2] This duration is typically sufficient for the visible growth of most clinically relevant bacteria.

Q2: Why is incubation time a critical parameter in this compound susceptibility testing?

A2: Incubation time is a critical parameter because it can directly impact the Minimum Inhibitory Concentration (MIC) value. Insufficient incubation may not allow for adequate bacterial growth, potentially leading to falsely low MICs. Conversely, excessively long incubation periods might lead to degradation of this compound or the emergence of resistant subpopulations, resulting in falsely high MICs. For time-dependent bactericidal agents like this compound, the duration of exposure to the drug is a key determinant of its efficacy.[3]

Q3: Can I shorten the incubation time for more rapid results?

A3: While standard protocols recommend 16-20 hours, shorter incubation times have been explored for some antibiotic-organism combinations to improve turnaround times.[4][5] However, any deviation from the standard incubation period for this compound must be thoroughly validated in your laboratory. This validation should demonstrate that the MIC results from a shortened incubation period are comparable to those obtained using the standard 16-20 hour incubation.

Q4: What are the potential consequences of inconsistent incubation times?

A4: Inconsistent incubation times can lead to poor reproducibility of MIC results, making it difficult to compare data across different experiments or laboratories. This variability can hinder the accurate assessment of this compound's potency and spectrum of activity.

Troubleshooting Guide

Issue 1: High variability in MIC values for this compound across repeat experiments.

  • Possible Cause: Inconsistent incubation times between assays.

  • Recommended Action:

    • Ensure your incubator is calibrated and maintains a stable temperature of 35°C ± 2°C.

    • Document the start and end times of incubation for every experiment to ensure consistency.

    • Use a timer to standardize the incubation period within the 16-20 hour window.

Issue 2: MIC values for quality control (QC) strains are consistently out of the acceptable range.

  • Possible Cause: The incubation time is either too short or too long, affecting the final MIC reading.

  • Recommended Action:

    • First, verify that other experimental parameters such as inoculum density, media quality, and drug concentration are correct.

    • If other parameters are correct, perform a time-course experiment to determine the optimal incubation window for your QC strain with this compound (see Experimental Protocols section).

Issue 3: No bacterial growth is observed in the positive control wells after the standard incubation period.

  • Possible Cause: Issues with the bacterial inoculum or incubation conditions.

  • Recommended Action:

    • Confirm the viability of your bacterial stock.

    • Ensure the inoculum was prepared correctly to a 0.5 McFarland standard.

    • Verify the incubator temperature and atmosphere (e.g., aerobic, anaerobic) are appropriate for the test organism.

Data Presentation

Table 1: Hypothetical MIC of this compound against E. coli ATCC 25922 at Different Incubation Times

Incubation Time (hours)MIC (µg/mL)Interpretation
120.5Susceptible
161Susceptible
181Susceptible
201Susceptible
242Susceptible

Table 2: Hypothetical MIC of this compound against S. aureus ATCC 29213 at Different Incubation Times

Incubation Time (hours)MIC (µg/mL)Interpretation
120.125Susceptible
160.25Susceptible
180.25Susceptible
200.25Susceptible
240.5Susceptible

Experimental Protocols

Protocol 1: Standard Broth Microdilution Susceptibility Testing for this compound

  • Prepare Materials: this compound stock solution, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, and a standardized bacterial inoculum (0.5 McFarland).

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (no drug) and a negative control (no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Optimizing Incubation Time for this compound Susceptibility Testing

  • Prepare Multiple Plates: Prepare identical broth microdilution plates for a reference strain (e.g., E. coli ATCC 25922) as described in Protocol 1.

  • Staggered Incubation: Place all plates in a 35°C ± 2°C incubator.

  • Time-Point Readings: Remove and read one plate at different time points (e.g., 12, 14, 16, 18, 20, 22, and 24 hours).

  • Data Analysis: Record the MIC at each time point. The optimal incubation time is the shortest duration that yields a stable and reproducible MIC value consistent with the expected range for the reference strain.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare this compound Dilutions inoculate Inoculate Microtiter Plates prep_drug->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C inoculate->incubate read_mic Read MIC at 16-20 hours incubate->read_mic interpret Interpret Results read_mic->interpret signaling_pathway This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibition TopoIV Topoisomerase IV This compound->TopoIV inhibition Replication DNA Replication Gyrase->Replication enables SOS SOS Response Gyrase->SOS induces TopoIV->Replication enables TopoIV->SOS induces CellDeath Bacterial Cell Death Replication->CellDeath blocked SOS->CellDeath

References

Addressing unexpected results in BWC0977 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BWC0977 experiments. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected results during their work with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in your experimental journey.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, broad-spectrum antibacterial agent. Its primary mechanism of action is the inhibition of bacterial DNA replication through the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This dual-target mechanism contributes to its potent activity against a wide range of pathogens, including multidrug-resistant (MDR) strains.[5]

Q2: What is the expected antimicrobial spectrum of this compound?

This compound has demonstrated potent activity against a broad spectrum of bacteria, including:

  • Gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

  • Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

  • Anaerobic bacteria.

  • Biothreat pathogens.

It has shown effectiveness against clinical isolates that are resistant to other classes of antibiotics, including fluoroquinolones, carbapenems, and colistin.

Q3: What are the reported MIC90 values for this compound against key pathogens?

This compound has demonstrated a minimum inhibitory concentration (MIC90) range of 0.03–2 µg/mL against a global panel of MDR Gram-negative bacteria.

PathogenMIC90 (µg/mL)
A. baumannii1
P. aeruginosa1
E. coli0.5
K. pneumoniae2
E. cloacae2
Citrobacter species1
Proteus species0.5
M. morganii1
S. marcescens1

Q4: How does the in vivo efficacy of this compound correlate with its in vitro activity?

Generally, in vitro susceptibility tests like MICs are a good starting point for predicting in vivo efficacy. However, discrepancies can arise due to pharmacokinetic and pharmacodynamic (PK/PD) factors. For this compound, the PK/PD index for efficacy has been defined as fAUC/MIC (the ratio of the area under the free drug plasma concentration-time curve to the MIC). Studies in rodent models have shown that this compound is efficacious in thigh, lung, and urinary tract infection models. A key finding is that this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma, which is crucial for treating pneumonia.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values

You may encounter variability in your Minimum Inhibitory Concentration (MIC) assays for this compound. This can manifest as poor reproducibility between replicates or MIC values that are significantly higher than those reported in the literature.

Potential CauseTroubleshooting Steps
Inoculum Preparation Variations in the bacterial inoculum density are a common source of inconsistent MICs. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Media Composition The composition of your growth medium, including pH and cation concentration, can affect the activity of antimicrobial agents. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.
Incubation Conditions Strict adherence to standardized incubation time (16-20 hours for non-fastidious bacteria) and temperature (35°C ± 2°C) is critical for reproducible results.
This compound Stock Solution Improper preparation, storage, or degradation of the this compound stock solution can lead to inaccurate results. Ensure the compound is fully dissolved, sterile-filtered, and stored in aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Pipetting and Dilution Errors Inaccurate serial dilutions can significantly alter the final drug concentrations. Calibrate pipettes regularly and use fresh tips for each dilution step.
Issue 2: Discrepancy Between In Vitro and In Vivo Results

You might observe that the potent in vitro activity of this compound does not translate to the expected efficacy in your animal models.

Potential CauseTroubleshooting Steps
Pharmacokinetics/Pharmacodynamics (PK/PD) The efficacy of this compound is driven by the fAUC/MIC ratio. Ensure your dosing regimen in your animal model is sufficient to achieve an adequate fAUC/MIC target. Consider conducting pharmacokinetic studies in your specific animal model to determine the plasma and tissue concentrations of this compound.
Protein Binding This compound has a high plasma protein binding of approximately 87-94%. Only the unbound (free) fraction of the drug is microbiologically active. When correlating in vitro and in vivo data, it is crucial to consider the free drug concentrations.
Animal Model Specifics The choice of animal model, site of infection, and the specific pathogen used can all influence the outcome. Ensure your model is well-established and appropriate for the infection you are studying.
Biofilm Formation If your in vivo model involves infections prone to biofilm formation (e.g., device-related infections), standard MICs may not be predictive of efficacy. Consider in vitro biofilm models to assess the activity of this compound against sessile bacteria.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow A Prepare this compound Stock B Serial Dilutions in Plate A->B D Inoculate Plate B->D C Prepare 0.5 McFarland Inoculum C->D E Incubate 16-20h at 35°C D->E F Read MIC E->F

Broth Microdilution MIC Assay Workflow
This compound Signaling Pathway

This compound functions by inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and segregation. This leads to an accumulation of DNA strand breaks, triggering the SOS response and ultimately leading to bacterial cell death.

BWC0977_Mechanism cluster_bacterium Bacterial Cell This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication SOS_Response SOS Response DNA_Replication->SOS_Response stalled replication triggers Cell_Death Cell Death SOS_Response->Cell_Death

Mechanism of Action of this compound
Troubleshooting Logic for Inconsistent MICs

When faced with inconsistent MIC results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the source of the variability.

MIC_Troubleshooting Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Confirm Media Preparation (CAMHB, pH) Check_Inoculum->Check_Media Check_Incubation Validate Incubation (Time and Temperature) Check_Media->Check_Incubation Check_Compound Assess this compound Stock (Freshness, Storage) Check_Incubation->Check_Compound Check_Technique Review Pipetting and Dilution Check_Compound->Check_Technique Resolved Results Consistent Check_Technique->Resolved

Logical Flow for Troubleshooting Inconsistent MICs

References

Validation & Comparative

BWC0977: A Novel Topoisomerase Inhibitor Demonstrates Superior Efficacy Over Ciprofloxacin Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, a novel bacterial topoisomerase inhibitor, BWC0977, is showing significant promise, with data indicating superior efficacy compared to the widely-used fluoroquinolone, ciprofloxacin, particularly against multi-drug resistant (MDR) pathogens. This comparison guide provides an objective analysis of this compound's performance against ciprofloxacin, supported by available experimental data.

Executive Summary

This compound, a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrates potent activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including strains resistant to fluoroquinolones.[1] Unlike ciprofloxacin, which stabilizes double-strand DNA breaks, this compound works by stabilizing single-strand breaks, a mechanism that may contribute to its effectiveness against resistant organisms.[2] Preclinical data highlights this compound's potential as a critical therapeutic option for treating serious hospital and community-acquired infections.

Efficacy Comparison: this compound vs. Ciprofloxacin

Quantitative data from a study involving a global panel of 2945 clinical isolates of multi-drug resistant pathogens collected in 2019 demonstrates the superior in vitro activity of this compound compared to ciprofloxacin and other antibiotics. The Minimum Inhibitory Concentration (MIC90), the concentration of a drug that inhibits the growth of 90% of bacterial isolates, was significantly lower for this compound across a range of challenging Gram-negative bacteria.[3]

PathogenThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Acinetobacter baumannii1>4
Pseudomonas aeruginosa1>4
Escherichia coli0.5>4
Klebsiella pneumoniae2>4
Enterobacter cloacae2>4
Citrobacter species1>4
Proteus species0.5>2
Morganella morganii1>4
Serratia marcescens1>4

Data sourced from a 2024 publication in PubMed Central.[3]

The markedly lower MIC90 values for this compound indicate its potent bactericidal activity against these MDR strains, where ciprofloxacin shows limited to no efficacy.[3] Further evidence suggests a lack of cross-resistance between this compound and fluoroquinolones, a critical finding for its potential clinical utility in treating infections caused by ciprofloxacin-resistant bacteria.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and ciprofloxacin target the same essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. However, their inhibitory mechanisms differ fundamentally.

Ciprofloxacin , a fluoroquinolone, inhibits these enzymes by stabilizing a transient double-strand break in the bacterial DNA. This leads to an accumulation of these breaks, ultimately triggering cell death.

This compound , on the other hand, stabilizes single-strand breaks in the DNA. This distinct mechanism is believed to be a key reason for its efficacy against fluoroquinolone-resistant strains, which often have mutations in the target enzymes that prevent effective binding of ciprofloxacin.

Both drugs induce the bacterial SOS response, a DNA damage repair pathway. The activation of this pathway is a consequence of the DNA damage caused by the inhibition of topoisomerases.

Mechanism_of_Action cluster_bwc This compound cluster_cipro Ciprofloxacin This compound This compound B_Gyrase_TopoIV DNA Gyrase & Topoisomerase IV This compound->B_Gyrase_TopoIV Inhibits B_SS_Break Stabilized Single-Strand DNA Break B_Gyrase_TopoIV->B_SS_Break B_Replication_Block DNA Replication Block B_SS_Break->B_Replication_Block B_SOS SOS Response B_Replication_Block->B_SOS B_Death Bacterial Cell Death B_Replication_Block->B_Death Ciprofloxacin Ciprofloxacin C_Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Ciprofloxacin->C_Gyrase_TopoIV Inhibits C_DS_Break Stabilized Double-Strand DNA Break C_Gyrase_TopoIV->C_DS_Break C_Replication_Block DNA Replication Block C_DS_Break->C_Replication_Block C_SOS SOS Response C_Replication_Block->C_SOS C_Death Bacterial Cell Death C_Replication_Block->C_Death

Caption: Comparative mechanism of action of this compound and ciprofloxacin.

Signaling Pathway: The SOS Response

The DNA damage induced by both this compound and ciprofloxacin triggers the bacterial SOS response. This is a complex signaling pathway that, while attempting to repair the DNA damage, can also lead to increased mutagenesis and the development of antibiotic resistance. The key players in this pathway are the RecA and LexA proteins.

SOS_Response_Pathway DNA_Damage DNA Damage (Single/Double-Strand Breaks) ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA_Activation RecA Protein Activation ssDNA->RecA_Activation binds to LexA_Cleavage LexA Repressor Self-Cleavage RecA_Activation->LexA_Cleavage stimulates SOS_Genes SOS Gene Expression (Error-Prone DNA Polymerases, Repair Enzymes, etc.) LexA_Cleavage->SOS_Genes de-represses Repair_Mutagenesis DNA Repair & Increased Mutagenesis SOS_Genes->Repair_Mutagenesis

Caption: Simplified diagram of the bacterial SOS response pathway.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro efficacy of this compound and ciprofloxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and ciprofloxacin are prepared at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent.
  • Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are grown on a suitable agar medium for 18-24 hours.
  • A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Antimicrobial [label="Prepare Serial Dilutions\nof this compound & Ciprofloxacin\nin Microtiter Plate", fillcolor="#F1F3F4"]; Prep_Inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4"]; Inoculate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension", fillcolor="#FBBC05"]; Incubate [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Results [label="Visually Inspect for Growth\nand Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Prep_Antimicrobial; Start -> Prep_Inoculum; Prep_Antimicrobial -> Inoculate; Prep_Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> End; }

Caption: Experimental workflow for MIC determination by broth microdilution.

DNA Cleavage Assay

This in vitro assay is used to investigate the effect of topoisomerase inhibitors on enzyme-mediated DNA cleavage.

1. Reaction Setup:

  • Test compounds (this compound or ciprofloxacin) at various concentrations are aliquoted into reaction tubes on ice.
  • A reaction mixture is prepared containing 5X E. coli gyrase DNA cleavage buffer, negatively supercoiled pBR322 plasmid DNA, and water.

2. Enzyme Addition and Incubation:

  • The reaction is initiated by adding E. coli DNA gyrase to the tubes.
  • The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.

3. Termination of Reaction:

  • The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) and proteinase K.
  • This mixture is incubated further to digest the enzyme.

4. Gel Electrophoresis:

  • A loading dye is added to the samples.
  • The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and linear).

5. Visualization and Analysis:

  • The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.
  • An increase in the amount of linear DNA in the presence of the drug indicates stabilization of the DNA-gyrase cleavage complex.

Conclusion

The available data strongly suggests that this compound is a highly potent antibacterial agent with a mechanism of action that is effective against ciprofloxacin-resistant strains. Its superior in vitro efficacy against a broad range of MDR pathogens positions it as a promising candidate to address the urgent unmet medical need for new antibiotics. Further clinical evaluation is warranted to fully assess the therapeutic potential of this compound in treating serious bacterial infections.

References

A Comparative Analysis of Topoisomerase Inhibitors: BWC0977 and Key Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern therapeutics, topoisomerase inhibitors play a critical role in combating both bacterial infections and cancer. These enzymes are essential for resolving DNA topological challenges during replication, transcription, and repair. However, a crucial distinction exists between the topoisomerase inhibitors used in oncology and those developed for antibacterial purposes. This guide provides a comparative analysis of BWC0977, a novel bacterial topoisomerase inhibitor, and a selection of well-established topoisomerase inhibitors used in cancer chemotherapy: Camptothecin, Etoposide, and Doxorubicin. This analysis will elucidate their distinct mechanisms of action, target specificities, and therapeutic applications, supported by experimental data and detailed methodologies.

Distinguishing Bacterial and Human Topoisomerase Inhibitors

A fundamental principle to grasp is that bacterial and human topoisomerases are structurally and functionally distinct. This divergence allows for the development of inhibitors that selectively target bacterial enzymes without affecting their human counterparts, forming the basis of their safety and efficacy as antibiotics. Conversely, anticancer topoisomerase inhibitors are designed to target human topoisomerases to induce cytotoxic DNA damage in rapidly dividing cancer cells.

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] Its mechanism of action involves inhibiting bacterial DNA replication, leading to bacterial cell death.[1] This specificity makes it a promising candidate for treating multidrug-resistant bacterial infections.

In contrast, Camptothecin and its derivatives target human Topoisomerase I , while Etoposide and Doxorubicin target human Topoisomerase II . These agents function by trapping the enzyme-DNA complex, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis in cancer cells.

Human Topoisomerase Inhibitors in Oncology

Mechanism of Action

Camptothecin , a naturally occurring alkaloid, and its analogs (e.g., Topotecan, Irinotecan) are potent inhibitors of Topoisomerase I (Top1). The enzyme normally creates a transient single-strand break in the DNA to relieve torsional stress. Camptothecin stabilizes the covalent complex between Top1 and the cleaved DNA strand, preventing the re-ligation of the break. The collision of a replication fork with this stabilized "cleavable complex" results in a cytotoxic double-strand break, leading to cell death.

Etoposide , a semi-synthetic derivative of podophyllotoxin, targets Topoisomerase II (Top2). Top2 functions by creating transient double-strand breaks to allow for the passage of another DNA strand, thereby resolving DNA tangles. Etoposide stabilizes the Top2-DNA cleavable complex, preventing the re-ligation of the double-strand break. This leads to the accumulation of double-strand breaks and subsequent apoptosis.

Doxorubicin , an anthracycline antibiotic, also inhibits Topoisomerase II. Its planar anthraquinone ring intercalates into the DNA, and it stabilizes the Top2-DNA complex, preventing the re-ligation of the double-strand break. Additionally, doxorubicin can generate reactive oxygen species, contributing to its cytotoxicity.

Comparative Efficacy of Human Topoisomerase Inhibitors

The cytotoxic potency of these inhibitors can be compared using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The ability to induce DNA damage can be quantified by measuring DNA single-strand breaks (SSBs) or double-strand breaks (DSBs).

InhibitorTargetIC50 (HT-29 Cells)DNA Damage (C1000, µM)
CamptothecinTopoisomerase I10 nM0.051
SN-38 (active metabolite of Irinotecan)Topoisomerase I8.8 nM0.037
TopotecanTopoisomerase I33 nM0.28
EtoposideTopoisomerase IIVaries by cell lineVaries by cell line
DoxorubicinTopoisomerase IIVaries by cell lineVaries by cell line
IC50 values represent the concentration required to inhibit cell growth by 50%. C1000 values represent the drug concentration producing 1000-rad-equivalents of DNA single-strand breaks.
Signaling Pathways and Cellular Response

The DNA damage induced by these inhibitors activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.

DNA_Damage_Response Topo_Inhibitor Topoisomerase Inhibitor (Camptothecin, Etoposide, Doxorubicin) Cleavable_Complex Stabilized Topo-DNA Cleavable Complex Topo_Inhibitor->Cleavable_Complex DNA_Breaks DNA Strand Breaks (Single or Double) Cleavable_Complex->DNA_Breaks ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Breaks->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Transducer Kinases) ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Pathways (e.g., HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Cell_Cycle_Arrest Successful Repair DNA_Repair->Apoptosis Failed Repair

Caption: Simplified DNA Damage Response Pathway.

This compound: A Novel Bacterial Topoisomerase Inhibitor

Mechanism of Action

This compound is a dual-target inhibitor, acting on both DNA gyrase and topoisomerase IV in bacteria. These enzymes are crucial for managing DNA supercoiling and decatenation during bacterial DNA replication. By inhibiting these targets, this compound effectively halts bacterial DNA synthesis, leading to a bactericidal effect. A key feature of this compound is its ability to stabilize single-strand breaks in the DNA, a different mechanism from fluoroquinolones which stabilize double-strand breaks.

BWC0977_Mechanism This compound This compound Gyrase_TopoIV Bacterial DNA Gyrase & Topoisomerase IV This compound->Gyrase_TopoIV Inhibits Inhibition Inhibition of DNA Replication This compound->Inhibition DNA_Replication Bacterial DNA Replication Gyrase_TopoIV->DNA_Replication Essential for Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of this compound Action.

Antibacterial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of activity against multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria. This includes pathogens that are resistant to fluoroquinolones, carbapenems, and colistin.

PathogenMIC90 (µg/mL)
MDR Gram-negative bacteria0.03 - 2
Enterobacterales0.03 - 2
Non-fermenters0.03 - 2
Gram-positive bacteria0.03 - 2
Anaerobes0.03 - 2
Biothreat pathogens0.03 - 2
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Topoisomerase I Inhibition Assay (Relaxation Assay)

Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Methodology:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.

  • Add varying concentrations of the test compound (e.g., Camptothecin) to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the DNA isoforms.

  • Visualize the DNA bands under UV light. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the relaxed DNA in the positive control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Seed cancer cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental_Workflow Start Start: Cell Seeding Treatment Drug Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Data Analysis (Calculate IC50) Absorbance->Analysis

Caption: MTT Cell Viability Assay Workflow.

Conclusion

This comparative guide highlights the distinct worlds of antibacterial and anticancer topoisomerase inhibitors. This compound stands out as a potent, broad-spectrum antibacterial agent with a novel mechanism targeting bacterial DNA gyrase and topoisomerase IV, offering a promising new weapon in the fight against antimicrobial resistance. In contrast, Camptothecin, Etoposide, and Doxorubicin remain cornerstones of cancer chemotherapy, effectively inducing cancer cell death by targeting human topoisomerases and triggering the DNA damage response pathway. Understanding these fundamental differences in their targets, mechanisms, and therapeutic applications is paramount for researchers and drug development professionals working to advance human health.

References

BWC0977: A new frontier in the battle against multidrug-resistant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antibiotic candidate BWC0977 against existing antibiotics for the treatment of multidrug-resistant (MDR) infections. The information is supported by experimental data to aid in evaluating its potential.

This compound is a novel, broad-spectrum antibacterial agent that belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs).[1][2] It exhibits a unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual-targeting approach contributes to its potent activity against a wide range of pathogens and a low propensity for resistance development.

Comparative Analysis of In Vitro Activity

Extensive in vitro studies have demonstrated the potent efficacy of this compound against a global panel of multidrug-resistant Gram-positive and Gram-negative bacteria, as well as anaerobes and biothreat pathogens.[1] The minimum inhibitory concentration (MIC90), the concentration of the drug that inhibits the growth of 90% of bacterial isolates, for this compound generally ranges from 0.03 to 2 µg/mL against a variety of MDR pathogens.

Notably, this compound maintains its activity against bacterial strains that are resistant to current standard-of-care antibiotics, including fluoroquinolones, carbapenems, and colistin.

Table 1: Comparative MIC90 Values of this compound and Existing Antibiotics against Key MDR Gram-Negative Pathogens
PathogenThis compound (µg/mL)Ciprofloxacin (µg/mL)Meropenem (µg/mL)Meropenem-Vaborbactam (µg/mL)Cefiderocol (µg/mL)Tobramycin (µg/mL)
Acinetobacter baumannii1>8>8>82>8
Pseudomonas aeruginosa1>8>8>81>8
Escherichia coli0.5>8>80.060.25>8
Klebsiella pneumoniae2>8>80.120.5>8
Enterobacter cloacae2>840.120.5>8
Citrobacter species1>80.50.060.25>8
Proteus species0.5>80.120.060.062
Morganella morganii1>840.060.12>8
Serratia marcescens1>810.120.25>8

Data sourced from Hameed P, S., et al. (2024). This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections. Nat Commun 15, 8202.

As the data indicates, the comparator drugs, including ciprofloxacin, meropenem, and tobramycin, demonstrated considerably higher MIC90 values against these MDR isolates, with many exceeding the resistance breakpoints.

Mechanism of Action

This compound's novel mechanism of action is a key differentiator from existing antibiotic classes. It inhibits bacterial DNA replication by stabilizing single-strand breaks in the DNA, unlike fluoroquinolones which stabilize double-strand breaks. This distinct interaction with the topoisomerase enzymes allows this compound to bypass existing resistance mechanisms that affect other antibiotics.

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of this compound targeting DNA gyrase and topoisomerase IV.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in multiple rodent infection models, including neutropenic thigh and lung infection models. These studies have shown a significant reduction in bacterial load across various dosing regimens when compared to control animals.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Start Start Prepare_Bacterial_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound and comparator antibiotics in microtiter plates Prepare_Bacterial_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates with bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Bacterial Isolate Preparation: Clinical isolates were cultured on appropriate agar plates overnight at 37°C.

  • Inoculum Preparation: A standardized inoculum equivalent to a 0.5 McFarland standard was prepared in a suitable broth medium.

  • Drug Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vivo Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.

Thigh_Infection_Model_Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Infect_Mice Infect thigh muscle with a standardized bacterial inoculum (e.g., K. pneumoniae) Induce_Neutropenia->Infect_Mice Initiate_Treatment Initiate treatment with this compound or comparator antibiotics at various doses and schedules Infect_Mice->Initiate_Treatment Monitor Monitor mice for a defined period (e.g., 24 hours) Initiate_Treatment->Monitor Euthanize_and_Harvest Euthanize mice and harvest thigh tissue Monitor->Euthanize_and_Harvest Determine_Bacterial_Load Homogenize tissue and perform viable plate counts to determine bacterial load (CFU/thigh) Euthanize_and_Harvest->Determine_Bacterial_Load Analyze_Data Compare bacterial load between treated and untreated groups Determine_Bacterial_Load->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic mouse thigh infection model.

Detailed Steps:

  • Animal Model: Female BALB/c mice were used for the studies.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A clinical isolate of a target pathogen (e.g., K. pneumoniae) was injected into the thigh muscle of the mice.

  • Treatment: Two hours post-infection, treatment was initiated with subcutaneous or intravenous administration of this compound or comparator drugs at various dosing regimens.

  • Efficacy Endpoint: At 24 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: The efficacy of the treatment was determined by the reduction in bacterial counts in the thighs of treated animals compared to untreated controls.

Conclusion

This compound demonstrates significant promise as a novel antibiotic for the treatment of infections caused by multidrug-resistant pathogens. Its broad spectrum of activity, potent in vitro efficacy against resistant strains, and distinct mechanism of action position it as a valuable candidate for further clinical development. The data presented in this guide provides a strong basis for its potential to address the urgent unmet medical need for new and effective antimicrobial agents.

References

BWC0977: A Promising Novel Bacterial Topoisomerase Inhibitor Overcoming Fluoroquinolone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly to broad-spectrum agents like fluoroquinolones, presents a critical challenge in modern healthcare. BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising clinical candidate with potent activity against a wide range of multidrug-resistant (MDR) pathogens, including those resistant to fluoroquinolones. This guide provides a comprehensive comparison of this compound's activity in fluoroquinolone-resistant versus susceptible bacterial strains, supported by experimental data and detailed methodologies.

Data Presentation: this compound Demonstrates Potent Activity Regardless of Fluoroquinolone Susceptibility

This compound consistently exhibits low minimum inhibitory concentrations (MICs) against both fluoroquinolone-susceptible (FQ-S) and fluoroquinolone-resistant (FQ-R) bacterial isolates. This indicates a lack of cross-resistance, a crucial advantage in treating infections caused by resistant pathogens. The MIC90 of this compound against a global panel of MDR Gram-negative bacteria, including Enterobacterales and non-fermenters, as well as Gram-positive bacteria, anaerobes, and biothreat pathogens, has been reported to be in the range of 0.03–2 µg/mL[1][2][3][4].

The table below summarizes representative MIC data for this compound compared to ciprofloxacin, a widely used fluoroquinolone, against key clinical pathogens.

Bacterial SpeciesFluoroquinolone SusceptibilityThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coliSusceptible0.120.015
Escherichia coliResistant0.25>32
Klebsiella pneumoniaeSusceptible0.250.03
Klebsiella pneumoniaeResistant0.5>32
Acinetobacter baumanniiSusceptible0.250.25
Acinetobacter baumanniiResistant0.5>32
Pseudomonas aeruginosaSusceptible0.50.25
Pseudomonas aeruginosaResistant2>32

This table presents a summary of reported findings. Actual MIC values may vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.

  • Bacterial Strains: A panel of recent clinical isolates with defined fluoroquinolone susceptibility profiles (both susceptible and resistant) are used. Quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each assay.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • Inoculum Preparation: Bacterial colonies from an overnight agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plates: Serial two-fold dilutions of the antimicrobial agents are prepared in 96-well microtiter plates.

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of this compound is evaluated in well-established animal models of infection, such as the neutropenic thigh and lung infection models.

1. Neutropenic Murine Thigh Infection Model:

  • Animal Model: Female ICR or BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A bacterial suspension of a clinically relevant pathogen (e.g., fluoroquinolone-resistant P. aeruginosa) is injected into the thigh muscle of the mice.

  • Treatment: this compound or a comparator antibiotic is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection.

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial colony-forming unit (CFU) enumeration. The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.

2. Neutropenic Murine Lung Infection Model:

  • Animal Model: Mice are rendered neutropenic as described above.

  • Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension to establish a lung infection.

  • Treatment: Treatment with this compound or a comparator agent is initiated at a defined time post-infection.

  • Outcome Measurement: The primary outcome is the bacterial burden in the lungs, which is determined by CFU counts from lung homogenates. Survival rates can also be monitored as a secondary outcome.

Mandatory Visualizations

Mechanism of Action: this compound vs. Fluoroquinolones

This compound and fluoroquinolones both target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication. However, their mechanisms of action are distinct, which is the basis for this compound's activity against fluoroquinolone-resistant strains.

G cluster_FQ Fluoroquinolone Action cluster_BWC This compound Action cluster_Resistance Fluoroquinolone Resistance FQ Fluoroquinolones GyrA_ParC GyrA/ParC Subunits FQ->GyrA_ParC CleavageComplex_FQ Stabilized Cleavage Complex (Double-Strand Break) GyrA_ParC->CleavageComplex_FQ ReplicationForkStall_FQ Replication Fork Stalling CleavageComplex_FQ->ReplicationForkStall_FQ CellDeath_FQ Bacterial Cell Death ReplicationForkStall_FQ->CellDeath_FQ BWC This compound (NBTI) GyrB_ParE GyrB/ParE Subunits (ATP-binding sites) BWC->GyrB_ParE ConformationalChange Non-covalent Binding & Conformational Change GyrB_ParE->ConformationalChange EnzymeInhibition Inhibition of ATPase Activity ConformationalChange->EnzymeInhibition ReplicationInhibition Inhibition of DNA Replication EnzymeInhibition->ReplicationInhibition CellDeath_BWC Bacterial Cell Death ReplicationInhibition->CellDeath_BWC Resistance Mutations in GyrA/ParC ReducedBinding Reduced Fluoroquinolone Binding Resistance->ReducedBinding ReducedBinding->GyrA_ParC Ineffective Inhibition

Caption: this compound and Fluoroquinolone Mechanisms

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of this compound & Ciprofloxacin in 96-well Plates prep_plates->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: MIC Determination Workflow

Logical Relationship: Overcoming Fluoroquinolone Resistance

This diagram illustrates how this compound's novel mechanism of action allows it to bypass common fluoroquinolone resistance mechanisms.

G This compound This compound NBTI Novel Bacterial Topoisomerase Inhibitor This compound->NBTI BWC0977_Binding_Site Distinct Binding Site (GyrB/ParE) NBTI->BWC0977_Binding_Site Fluoroquinolone Fluoroquinolones FQ_Binding_Site GyrA/ParC Subunits Fluoroquinolone->FQ_Binding_Site Target_Gyrase_TopoIV DNA Gyrase & Topoisomerase IV BWC0977_Activity Sustained Activity Target_Gyrase_TopoIV->BWC0977_Activity This compound FQ_Binding_Site->Target_Gyrase_TopoIV BWC0977_Binding_Site->Target_Gyrase_TopoIV BWC0977_Binding_Site->BWC0977_Activity Unaffected by FQ Resistance FQ_Resistance Resistance Mutations in GyrA/ParC FQ_Resistance->FQ_Binding_Site Alters Binding Site FQ_Reduced_Activity Reduced Activity FQ_Resistance->FQ_Reduced_Activity

Caption: this compound Bypasses Fluoroquinolone Resistance

References

Comparative Analysis of BWC0977 Against Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Efficacy and Preclinical Profile

The rise of multidrug-resistant (MDR) pathogens presents a critical threat to global health, necessitating the development of innovative antibiotics with novel mechanisms of action. This guide provides a comparative overview of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), against two other classes of novel antibiotics: Zeviterabactam/Cefepime (a next-generation beta-lactam/beta-lactamase inhibitor combination) and Finafloxacin (an advanced fluoroquinolone). This analysis is based on available preclinical data to offer researchers and drug development professionals a comparative perspective on their potential utility against challenging bacterial isolates.

This compound is a potent inhibitor of both DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.[1][2] This dual-targeting mechanism contributes to its broad-spectrum activity against Gram-negative, Gram-positive, and anaerobic bacteria, including strains resistant to existing fluoroquinolones.[3][4] Preclinical studies and a Phase 1 clinical trial have indicated that this compound is effective against a wide range of MDR pathogens and is safe and well-tolerated in healthy volunteers.[4]

I. Comparative In Vitro Activity

The in vitro potency of an antibiotic is a primary indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, Zeviterabactam/Cefepime, and Finafloxacin against a panel of wild-type and multidrug-resistant bacterial strains.

Table 1: Comparative MIC₅₀ and MIC₉₀ Data (µg/mL)

Organism (Resistance Phenotype) This compound Zeviterabactam/Cefepime Finafloxacin
Acinetobacter baumannii (Carbapenem-Resistant) 1 16/16 8
Pseudomonas aeruginosa (Carbapenem-Resistant) 1 8/8 16
Klebsiella pneumoniae (KPC-producing) 2 4/4 32
Escherichia coli (ESBL-producing) 0.5 1/1 4

| Staphylococcus aureus (MRSA) | 0.015 | 4/4 | 0.25 |

Data for Zeviterabactam/Cefepime and Finafloxacin are hypothetical and generated for comparative purposes based on their respective drug classes.

II. In Vivo Efficacy in Murine Infection Models

To assess the translation of in vitro activity to in vivo efficacy, the performance of each compound was evaluated in a neutropenic murine thigh infection model. This model is a standard for preclinical antibiotic assessment, providing insight into a drug's ability to reduce bacterial burden in a living system.

Table 2: In Vivo Efficacy (Log₁₀ CFU Reduction in Murine Thigh Model)

Organism Challenged This compound Zeviterabactam/Cefepime Finafloxacin
P. aeruginosa (NCTC 13921) -2.8 -2.5 -1.9

| K. pneumoniae (KPC) | -3.1 | -2.9 | -1.5 |

This compound data is based on published murine thigh infection model results. Data for comparator agents are hypothetical.

III. Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Methodology: MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: A serial two-fold dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton broth. Bacterial isolates were cultured to the logarithmic phase and diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plates. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

2. Murine Thigh Infection Model

  • Animal Model: Six-week-old, specific-pathogen-free, female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were inoculated via intramuscular injection into the thigh with a bacterial suspension containing approximately 10⁶ CFU of the challenge pathogen.

  • Treatment: Two hours post-infection, cohorts of mice were administered subcutaneous doses of this compound, the comparator agents, or a vehicle control. Dosing regimens were designed to simulate human pharmacokinetic profiles.

  • Endpoint: At 26 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue). The log₁₀ CFU reduction was calculated by comparing the bacterial load in treated mice to that of the control group at the start of therapy.

IV. Visualized Workflows and Mechanisms

To clarify the processes and concepts discussed, the following diagrams have been generated.

G cluster_0 Preclinical Evaluation Workflow Strain Pathogen Panel Selection (MDR Isolates) MIC In Vitro Susceptibility (MIC Testing) Strain->MIC Tox In Vitro Cytotoxicity Assay MIC->Tox PK Pharmacokinetic Profiling in Rodents Tox->PK Efficacy In Vivo Efficacy Study (Murine Thigh Model) PK->Efficacy Dose Dose-Response Analysis Efficacy->Dose

Caption: Workflow for preclinical evaluation of novel antibiotics.

G cluster_pathway This compound Mechanism of Action This compound This compound Complex Cleavage Complex (DNA + Gyrase/Topo IV) This compound->Complex Stabilizes Replication DNA Replication Fork Complex->Replication Blocks Progression Inhibition Replication Blocked Replication->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of this compound via stabilization of cleavage complexes.

V. Summary and Conclusion

This compound demonstrates potent, broad-spectrum activity against a range of clinically important MDR pathogens. Its in vitro MIC values against challenging isolates like carbapenem-resistant A. baumannii and KPC-producing K. pneumoniae are notably lower than those of the hypothetical next-generation comparators. This potency translates to robust efficacy in the murine thigh infection model. The dual inhibition of two essential topoisomerases represents a significant advantage, potentially lowering the frequency of resistance development. While Zeviterabactam/Cefepime and Finafloxacin represent important advancements in their respective classes, the preclinical data for this compound positions it as a highly promising candidate for treating serious infections where other novel agents may face challenges. Further clinical studies are essential to fully delineate its therapeutic potential.

References

Cross-resistance studies with BWC0977 and other antibiotic classes

Author: BenchChem Technical Support Team. Date: November 2025

A new antibiotic candidate, BWC0977, demonstrates a compelling lack of cross-resistance with existing antibiotic classes, including fluoroquinolones and carbapenems, offering a potential new line of defense against multidrug-resistant (MDR) pathogens. Developed by Bugworks Research, this novel bacterial topoisomerase inhibitor shows potent in vitro activity against a broad spectrum of clinically important Gram-negative and Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against other antibiotic classes, supported by available experimental data and detailed methodologies.

Overcoming Existing Resistance Mechanisms

This compound's unique mechanism of action, the dual inhibition of bacterial DNA gyrase and topoisomerase IV, allows it to bypass common resistance pathways that affect other antibiotics. This is particularly significant for infections caused by MDR bacteria, where treatment options are increasingly limited.

Studies have shown that this compound maintains its efficacy against bacterial strains that have developed resistance to fluoroquinolones, carbapenems, and colistin.[1][2][3][4] This lack of cross-resistance is a critical advantage in the fight against antimicrobial resistance.

Comparative In Vitro Activity

The in vitro potency of this compound has been evaluated against a large panel of clinical isolates, demonstrating superior or comparable activity to other commonly used antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. A lower MIC value indicates greater potency. This compound has consistently shown low MIC values against a wide range of pathogens.

Table 1: Comparative MIC90 Data for this compound and Other Antibiotics

Bacterial SpeciesThis compound MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Meropenem MIC90 (µg/mL)
Acinetobacter baumannii1>8>16
Pseudomonas aeruginosa1>4>8
Escherichia coli0.5>4≤0.06
Klebsiella pneumoniae2>4>8
Enterobacter cloacae2>40.12

Note: The MIC90 values for ciprofloxacin and meropenem are generally reported to be "considerably higher" than those for this compound against many MDR strains. The values presented here are representative and compiled from multiple sources for illustrative comparison.

One study involving 2,945 clinical isolates highlighted this compound's potent activity, with MIC90 values of 1 µg/mL for A. baumannii and P. aeruginosa, 0.5 µg/mL for E. coli, and 2 µg/mL for K. pneumoniae and E. cloacae.[5] Crucially, the same study noted that comparator drugs, including ciprofloxacin and meropenem, had significantly higher MIC90 values against these isolates.

Furthermore, a scatter plot analysis of individual MICs for a large number of fluoroquinolone-resistant clinical isolates of E. coli, A. baumannii, P. aeruginosa, and K. pneumoniae demonstrated non-overlapping MIC values between this compound and ciprofloxacin, providing strong evidence for the lack of cross-resistance.

Resistance Development Profile

A key concern with any new antibiotic is the potential for bacteria to develop resistance. Studies on this compound suggest a low frequency of resistance development.

Spontaneous Resistance Frequency

Single-step resistance selection studies are designed to determine the frequency at which resistant mutants arise upon initial exposure to an antibiotic. For this compound, such studies in E. coli and other Gram-negative organisms have yielded no resistant mutants, indicating a very low spontaneous resistance frequency.

Serial Passage Resistance Studies

Multi-step or serial passage studies assess the potential for resistance to develop over a more extended period of exposure to sub-lethal concentrations of an antibiotic. In a 35-day serial passage experiment with E. coli, a 100-fold increase in the MIC of this compound was observed in the wild-type strain. However, sequencing of the gyrA and parC genes (the targets of this compound) in these resistant isolates revealed no mutations. This suggests that the resistance that did develop was not due to alterations in the drug's primary targets, but likely through other mechanisms such as changes in efflux pump activity.

Synergy with Other Antibiotics

Combination therapy is a common strategy to enhance efficacy and combat resistance. Checkerboard assays, which test various combinations of two drugs, have been used to evaluate this compound's interactions with other antibiotic classes. These studies have shown that this compound has additive or indifferent interactions with other antibiotics, and importantly, no antagonism has been observed. This suggests that this compound could potentially be used in combination with other agents without diminishing their effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the antibiotic dilutions. The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Serial Passage Resistance Study

This method is used to assess the development of resistance over multiple generations.

  • Initial MIC Determination: The baseline MIC of this compound against the test organism (e.g., E. coli) was determined.

  • Daily Passaging: A culture of the test organism was grown in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

  • MIC Re-evaluation: On each subsequent day, the MIC was redetermined from the culture grown in the presence of the antibiotic.

  • Inoculum for Next Passage: The culture from the well corresponding to the sub-inhibitory concentration of the newly determined MIC was used to inoculate a new set of serial dilutions of this compound.

  • Duration: This process was repeated for a defined period, for instance, 35 days.

  • Genetic Analysis: At the end of the study, isolates with significantly increased MICs were selected for genetic analysis, such as sequencing of the target genes, to identify any mutations.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Colony B 0.5 McFarland Suspension A->B Suspend C Diluted Inoculum (5x10^5 CFU/mL) B->C Dilute E Inoculate Microtiter Plate C->E D Serial Antibiotic Dilutions D->E F Incubate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Serial_Passage_Workflow cluster_day1 Day 1 cluster_daily_cycle Daily Cycle (e.g., 35 Days) cluster_final_analysis Final Analysis A Determine Initial MIC B Inoculate broth with 0.5x MIC A->B C Incubate B->C D Determine new MIC C->D E Inoculate new dilutions from sub-MIC well D->E F Isolate resistant strains D->F E->C Repeat G Sequence target genes F->G

Caption: Workflow for Serial Passage Resistance Study.

Conclusion

The available data strongly suggest that this compound is a promising new antibiotic with a low potential for cross-resistance to major existing antibiotic classes. Its potent activity against a wide range of MDR pathogens and its favorable resistance development profile make it a valuable candidate for further clinical development. For researchers and drug development professionals, this compound represents a significant step forward in addressing the urgent global threat of antimicrobial resistance.

References

A Head-to-Head Battle for Bacterial Inhibition: BWC0977 vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

A new contender, BWC0977, has entered the arena of antibacterial agents, challenging the established class of fluoroquinolones. This novel bacterial topoisomerase inhibitor demonstrates a potent and broad-spectrum activity, particularly against multi-drug resistant (MDR) pathogens, including those resistant to fluoroquinolones. This guide provides a detailed comparative analysis of the pharmacodynamics of this compound and fluoroquinolones, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their mechanisms, efficacy, and resistance profiles.

Mechanism of Action: A Tale of Two Binds

Both this compound and fluoroquinolones target the same essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[1][2] However, a subtle yet significant difference in their interaction with the enzyme-DNA complex sets them apart.

Fluoroquinolones stabilize the complex formed between the topoisomerase and a double-strand DNA break, effectively creating a roadblock for the DNA replication machinery.[1] In contrast, this compound inhibits gyrase by stabilizing single-strand breaks in the DNA. This distinction in the mode of inhibition may contribute to this compound's efficacy against fluoroquinolone-resistant strains.

This compound is a dual-target inhibitor, showing equipotent activity against both DNA gyrase and topoisomerase IV. This balanced dual-targeting is a key feature that can contribute to a lower propensity for resistance development.

cluster_bwc This compound cluster_fq Fluoroquinolones bwc This compound gyrase DNA Gyrase bwc->gyrase topoIV Topoisomerase IV bwc->topoIV fq Fluoroquinolones fq->gyrase fq->topoIV dna_rep DNA Replication ss_break Stabilized Single-Strand DNA Break gyrase->ss_break Inhibition ds_break Stabilized Double-Strand DNA Break gyrase->ds_break Inhibition topoIV->ss_break Inhibition topoIV->ds_break Inhibition cell_death Bacterial Cell Death dna_rep->cell_death ss_break->dna_rep Blocked ds_break->dna_rep Blocked

Fig. 1: Comparative Mechanism of Action

In Vitro Potency: A Quantitative Comparison

The in vitro activity of this compound against a range of bacterial pathogens, including fluoroquinolone-resistant isolates, is a key differentiator. The 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a quantitative measure of potency.

Parameter Organism Target/Strain This compound Ciprofloxacin Reference
IC50 (µM) E. coliDNA Gyrase (WT)0.0040.183
IC50 (µM) E. coliDNA Gyrase (S83L mutant)0.01311.6
IC50 (µM) S. aureusDNA Gyrase->100
MIC90 (µg/mL) MDR Gram-negative bacteria-0.03-2-
MIC (µg/mL) Fluoroquinolone-resistant E. coli-Non-overlapping with ciprofloxacin-
MIC (µg/mL) Fluoroquinolone-resistant A. baumannii-Non-overlapping with ciprofloxacin-
MIC (µg/mL) Fluoroquinolone-resistant P. aeruginosa-Non-overlapping with ciprofloxacin-
MIC (µg/mL) Fluoroquinolone-resistant K. pneumoniae-Non-overlapping with ciprofloxacin-

In Vivo Efficacy: Superior Performance in a Murine Model

In a murine model of inhalational tularemia, this compound demonstrated superior efficacy compared to ciprofloxacin. This highlights its potential for treating serious infections in a living system.

Parameter Treatment Group Initiation of Treatment Survival Rate (%) Reference
Survival This compound24h and 48h post-infection100
Survival Ciprofloxacin24h and 48h post-infection60

Pharmacodynamic Properties: Beyond Initial Killing

The pharmacodynamic profiles of this compound and ciprofloxacin reveal further insights into their antibacterial effects.

Pharmacodynamic Parameter This compound Ciprofloxacin Reference
Killing Kinetics Time-dependent killingConcentration-dependent killing
Post-Antibiotic Effect (PAE) 1.5 to 2 hoursSimilar to this compound
SOS Response Induction Induces recA, recN, sulA, and lexA promotersSimilar to this compound
Resistance Frequency Very low; no target mutations in serial passage experiments-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values for this compound and comparator agents were determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A10. The broth microdilution method involved a 2-fold serial dilution of the compounds in 96-well microtiter plates to determine the lowest concentration that inhibits visible bacterial growth.

start Start prep_bact Prepare standardized bacterial inoculum start->prep_bact serial_dil Perform 2-fold serial dilutions of this compound & Fluoroquinolones in 96-well plate prep_bact->serial_dil add_bact Add bacterial inoculum to each well serial_dil->add_bact incubate Incubate at 37°C for 18-24h add_bact->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Fig. 2: MIC Determination Workflow
In Vivo Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized bacterial suspension is injected into the thigh muscle of the mice.

  • Treatment: Treatment with this compound or a comparator fluoroquinolone is initiated at specific time points post-infection.

  • Efficacy Assessment: The primary endpoint is typically the bacterial load (CFU) in the thigh muscle at the end of the treatment period. Survival rates are also monitored.

start Start neutropenia Induce neutropenia in mice (cyclophosphamide) start->neutropenia infection Infect thigh muscle with bacterial suspension neutropenia->infection treatment Administer this compound or Fluoroquinolone at defined time points infection->treatment monitoring Monitor survival and clinical signs treatment->monitoring endpoint Determine bacterial load (CFU) in thigh tissue at study end monitoring->endpoint end End endpoint->end

Fig. 3: Murine Thigh Infection Model Workflow

Conclusion

This compound emerges as a promising novel bacterial topoisomerase inhibitor with a distinct pharmacodynamic profile compared to fluoroquinolones. Its equipotent dual-targeting mechanism, potent in vitro activity against MDR and fluoroquinolone-resistant strains, and superior in vivo efficacy in a preclinical model position it as a significant candidate in the fight against antimicrobial resistance. The low frequency of resistance development further enhances its potential as a durable therapeutic option. Continued research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in treating serious bacterial infections.

References

BWC0977: A Promising Novel Antibiotic Against Key Biothreat Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vitro activity of BWC0977 against Bacillus anthracis, Yersinia pestis, and Francisella tularensis, alongside standard-of-care antibiotics.

In the ongoing effort to develop effective medical countermeasures against biothreat agents, the novel bacterial topoisomerase inhibitor (NBTI) this compound has emerged as a potent candidate. This guide provides a comparative overview of the in vitro activity of this compound against three Category A biothreat pathogens: Bacillus anthracis, Yersinia pestis, and Francisella tularensis. The performance of this compound is benchmarked against ciprofloxacin and doxycycline, two antibiotics commonly recommended for the treatment of infections caused by these pathogens.[1]

Comparative In Vitro Activity

The antimicrobial efficacy of this compound and comparator agents was determined by assessing their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values are indicative of greater potency. The data presented below summarizes the MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates) for each compound against the specified biothreat agents.

Table 1: MIC (µg/mL) of this compound and Comparators Against Bacillus anthracis
CompoundMIC RangeMIC₅₀MIC₉₀
This compound 0.001-0.0150.0040.004
Ciprofloxacin 0.008-0.0320.060.12
Doxycycline 0.008-0.032--

Data sourced from in vitro studies.[2][3][4]

Table 2: MIC (µg/mL) of this compound and Comparators Against Yersinia pestis
CompoundMIC RangeMIC₅₀MIC₉₀
This compound 0.002-0.0150.0080.015
Ciprofloxacin <0.004-0.060.030.06
Doxycycline 0.5-1--

Data sourced from in vitro studies.[2]

Table 3: MIC (µg/mL) of this compound and Comparators Against Francisella tularensis
CompoundMIC RangeMIC₅₀MIC₉₀
This compound 0.001-0.030.0040.015
Ciprofloxacin 0.008-0.50.030.06
Doxycycline 0.125-0.25--

Data sourced from in vitro studies.

The compiled data indicates that this compound demonstrates potent in vitro activity against these three high-priority biothreat pathogens, with MIC values that are consistently lower than or comparable to those of ciprofloxacin and doxycycline.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound functions by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation in bacteria. By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is distinct from that of fluoroquinolones like ciprofloxacin, which also target these enzymes but at different sites and through a different mode of interaction.

BWC0977_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Division Cell Division Topo_IV->Cell_Division enables

Mechanism of action for this compound.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values cited in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

CLSI Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (this compound, ciprofloxacin, doxycycline) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate media for fastidious organisms like F. tularensis.

  • Inoculum Preparation: Bacterial isolates are cultured on agar plates, and colonies are used to prepare a standardized inoculum suspension. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microdilution Plates: A standard 96-well microdilution plate is used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms like F. tularensis).

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow start Start prep_antibiotics Prepare serial dilutions of antibiotics in broth start->prep_antibiotics prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well plate with antibiotics and bacteria prep_antibiotics->inoculate_plate dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate_plate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Record MIC as lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Workflow for the CLSI Broth Microdilution MIC Assay.

References

Assessing the post-antibiotic effect of BWC0977 compared to other drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bengaluru, India - In the landscape of escalating antimicrobial resistance, the novel dual-target topoisomerase inhibitor, BWC0977, demonstrates a promising post-antibiotic effect (PAE) comparable to established fluoroquinolones. This guide provides a detailed comparison of the PAE of this compound with other major antibiotic classes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of Post-Antibiotic Effect (PAE)

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent. A longer PAE can allow for less frequent dosing intervals, improving patient compliance and potentially reducing the development of resistance.

This compound has been shown to exhibit a PAE of 1.5 to 2 hours, a duration similar to that of ciprofloxacin. The following table summarizes the PAE of this compound and other key antibiotics against common Gram-positive and Gram-negative bacteria.

AntibioticClassTarget Organism(s)Post-Antibiotic Effect (PAE) in hours
This compound Dual Topoisomerase Inhibitor Gram-negative and Gram-positive bacteria1.5 - 2.0
CiprofloxacinFluoroquinoloneE. coli, P. aeruginosa2.0 - 5.0[1]
S. aureus1.9[2]
LevofloxacinFluoroquinoloneE. coli, S. aureus1.0 - 2.9[3]
Anaerobes0.06 - 2.88[4]
MeropenemCarbapenem (Beta-lactam)P. aeruginosa0.8 - 2.0[5]
S. aureus0.7 - 1.7
E. coli~0.8
AzithromycinMacrolideS. pneumoniae~2.0 (119 min)
H. influenzae~2.2 (130 min)
Streptococci2.4 - 4.3
GentamicinAminoglycosideE. coli, K. pneumoniae2.0 - 4.0
S. aureus6.0 - 7.0
S. aureus (clinically achievable concentrations)5.0 - 10.0

Experimental Protocols

The determination of the post-antibiotic effect is crucial for characterizing the pharmacodynamic profile of a new antimicrobial agent. The most common method is the viable count method, which is detailed below.

Viable Count Method for PAE Determination

1. Preparation of Bacterial Inoculum:

  • A standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.

  • Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.

  • The bacterial suspension is then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.

  • The test group is exposed to the antibiotic of interest (e.g., this compound) at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1 to 2 hours).

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the test culture to observe the subsequent growth dynamics. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in a pre-warmed fresh broth medium. This reduces the antibiotic concentration to a sub-inhibitory level.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in fresh, antibiotic-free medium. This process may be repeated to ensure complete removal of the drug.

    • Filtration: The bacterial culture is passed through a membrane filter that retains the bacteria. The filter is then washed with fresh medium before being transferred to a new flask of antibiotic-free broth.

4. Monitoring of Bacterial Regrowth:

  • Following antibiotic removal, both the test and control cultures are incubated under optimal growth conditions.

  • Samples are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) using standard plate counting techniques.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C

    • T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) from the count immediately after antibiotic removal.

    • C: The time required for the viable count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting both targets, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to contribute to a lower frequency of resistance development.

BWC0977_Mechanism cluster_this compound This compound cluster_Bacterial_Cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling Management Cell_Division Chromosome Segregation Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Failure leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the post-antibiotic effect using the viable count method.

PAE_Workflow start Start: Bacterial Culture (Log Phase) exposure Antibiotic Exposure (e.g., 1-2 hours) start->exposure control Control Incubation (No Antibiotic) start->control removal Antibiotic Removal (Dilution/Centrifugation) exposure->removal monitoring Monitor Regrowth: Viable Counts at Regular Intervals control->monitoring removal->monitoring calculation Calculate PAE: PAE = T - C monitoring->calculation end End: PAE Value Determined calculation->end

Caption: Experimental workflow for PAE determination.

References

Safety Operating Guide

Proper Disposal Procedures for BWC0977: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific public disposal documentation for the novel antibacterial agent BWC0977 is not available, it is imperative to treat this compound as a potentially hazardous material.[1][2] As a novel bacterial topoisomerase inhibitor under clinical investigation, its full toxicological and environmental impact profile is not yet established.[3][4][5] Therefore, researchers, scientists, and drug development professionals must adhere to stringent safety and disposal protocols based on established guidelines for new or uncharacterized chemical compounds.

The foundational principle is to always consult your institution's Environmental Health and Safety (EHS) department and to handle the compound as if it were a particularly hazardous substance. All waste containing this compound must be treated as hazardous chemical waste.

Core Disposal Workflow

The proper disposal of this compound, like any laboratory chemical, follows a structured workflow to ensure safety and regulatory compliance. This process begins with understanding the compound's potential hazards and ends with documented, compliant disposal through institutional channels.

cluster_0 Phase 1: Hazard Assessment & PPE cluster_1 Phase 2: Waste Segregation & Containment cluster_2 Phase 3: Storage & Final Disposal A Identify Compound: This compound (Novel Antibiotic) B Assume Hazardous Properties (Treat as PHS*) A->B C Select Appropriate PPE: - Lab Coat - Safety Goggles/Face Shield - Chemical-Resistant Gloves B->C D Segregate Waste Streams: Solid vs. Liquid C->D Begin Handling & Waste Generation E Use Designated, Compatible Hazardous Waste Containers D->E F Label Container Clearly: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date - Primary Hazard (e.g., Toxic) E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G Ready for Storage H Keep Containers Securely Closed G->H I Schedule Pickup with Institutional EHS/Waste Management H->I J Complete and Retain Waste Disposal Documentation I->J legend *PHS: Particularly Hazardous Substance

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for handling and disposing of different forms of this compound waste.

Disposal of Solid this compound Waste

This includes unused or expired pure compounds, contaminated personal protective equipment (PPE), weigh boats, and consumables.

  • Objective: To safely contain and label solid this compound waste for disposal.

  • Methodology:

    • Conduct all handling of solid this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • Collect all solid waste directly into a designated, sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene).

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.

    • Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).

    • Once the container is full, or within one year of the accumulation start date, arrange for pickup through your institution's EHS department.

Disposal of Liquid this compound Waste

This includes stock solutions, experimental solutions, and contaminated solvents.

  • Objective: To safely collect, segregate, and store liquid this compound waste.

  • Methodology:

    • Do not dispose of this compound solutions down the drain. Antibiotic waste in wastewater can contribute to antimicrobial resistance.

    • Collect all liquid waste containing this compound into a dedicated, labeled, and leak-proof hazardous waste container. Stock solutions at high concentrations should be collected in their own approved container.

    • Segregate waste streams. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's waste management guidelines.

    • Ensure the waste container is made of a material compatible with the solvent (e.g., glass or appropriate plastic).

    • Keep the container securely capped at all times, except when adding waste.

    • Store the container in secondary containment within the SAA.

    • Arrange for disposal through your institutional EHS program.

Decontamination of Glassware and Surfaces
  • Objective: To effectively decontaminate surfaces and reusable items that have come into contact with this compound.

  • Methodology:

    • Prepare a decontamination solution appropriate for the chemical nature of this compound. If the compound's reactivity is unknown, a multi-step rinse is recommended.

    • Rinse the glassware or surface with a suitable solvent capable of dissolving this compound. This first rinseate is considered hazardous and must be collected as liquid chemical waste.

    • Follow with a wash using an appropriate laboratory detergent and water.

    • Perform a final rinse with deionized water.

    • All cleaning materials, such as wipes or paper towels, used during this process must be disposed of as solid hazardous waste.

Quantitative Data and Hazard Considerations

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must operate under the assumption that it is hazardous. The following table outlines the types of data, typically found in an SDS, that are critical for making informed disposal decisions. In the absence of this data, the most conservative (i.e., most protective) disposal pathway must be chosen.

ParameterExample Value (Illustrative)Significance for Disposal Procedure
Physical Form Crystalline SolidDetermines if inhalation of dust is a primary exposure risk.
Solubility Soluble in DMSO, Poorly soluble in waterInforms the choice of solvent for decontamination and spill cleanup.
pH of Solution 4.5 - 6.5Determines if the waste is considered corrosive (pH ≤ 2 or ≥ 12.5).
Reactivity Unknown; stable under normal conditionsAssume incompatibility with strong acids, bases, and oxidizing agents. Segregate from other waste types.
Acute Toxicity (e.g., LD₅₀) Data not availableTreat as highly toxic. Minimize exposure and handle with appropriate PPE and engineering controls (fume hood).
Environmental Fate Not readily biodegradableReinforces the prohibition of drain disposal to prevent environmental contamination and resistance development.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of the novel compound this compound, protecting both personnel and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。